Ibutilide
Description
Properties
IUPAC Name |
N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O3S/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25/h12-15,20-21,23H,4-11,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOBUEHUHMBRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
122647-32-9 (Fumarate) | |
| Record name | Ibutilide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20861271 | |
| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ibutilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
MW: 885.23. Crystals from acetone, mp 117-119 °C.; UV max (95% ethanol): 228, 267 nm (epsilon 16670, 894); solubility: (mg/mL): aqueous >100 (pH less than or equal to 7) /Ibutilide fumarate/, 4.73e-03 g/L | |
| Record name | Ibutilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibutilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ibutilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122647-31-8, 130350-52-6, 122647-32-9 | |
| Record name | Ibutilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122647-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibutilide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122647318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibutilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-{4-[Ethyl(heptyl)amino]-1-hydroxybutyl}phenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBUTILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2436VX1U9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ibutilide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ibutilide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014453 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ibutilide's Mechanism of Action on Cardiac Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibutilide is a Class III antiarrhythmic agent renowned for its efficacy in the acute termination of atrial fibrillation and flutter. Its primary mechanism of action involves the modulation of cardiac ion channels to prolong the cardiac action potential duration (APD) and effective refractory period (ERP). This technical guide provides a comprehensive overview of this compound's effects on key cardiac ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental investigation.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects through a dual mechanism, primarily by:
-
Blocking the Rapidly Activating Delayed Rectifier Potassium Current (IKr): this compound is a potent blocker of the IKr current, which is crucial for the repolarization phase (Phase 3) of the cardiac action potential.[1] This channel is encoded by the human ether-à-go-go-related gene (hERG).[2] By inhibiting the outward flow of potassium ions, this compound delays repolarization, thereby prolonging the action potential duration.[1]
-
Activating the Slow Inward Sodium Current (INa-late): Uniquely among Class III agents, this compound also activates a late, persistent inward sodium current.[3][4][5] This sustained inward current during the plateau phase (Phase 2) of the action potential further contributes to the prolongation of the APD.[3][5]
This combined action on both potassium efflux and sodium influx results in a significant extension of the cardiac refractory period, making the myocardial tissue less susceptible to re-entrant arrhythmias.
Quantitative Effects on Cardiac Ion Channels
The following tables summarize the quantitative data on this compound's interaction with cardiac ion channels from various electrophysiological studies.
Table 1: this compound Potency on IKr (hERG) Channels
| Parameter | Value | Cell Type | Experimental Conditions | Reference |
| IC50 | 20 nM | Mouse Atrial Tumor (AT-1) Cells | +20 mV | [2] |
| IC50 | 0.9 ± 0.1 µM | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |
| IC50 | 2.0 ± 0.1 µM | Xenopus Oocytes (expressing hERG) | 10 mM [K+]e, pH 7.4 | [6] |
| IC50 | 31 ± 16 µM | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 6.2 | [6] |
| Kd | 2.3 x 10-9 M | Guinea Pig Ventricular Cells | Measured at 60 msec into +20 mV step | [5] |
| Kd | 1.3 x 10-9 M | Guinea Pig Ventricular Cells | Measured at 600 msec into +20 mV step | [5] |
Table 2: Quantitative Effects of this compound on IKr (hERG) Current Inhibition
| This compound Concentration | % Inhibition | Cell Type | Experimental Conditions | Reference |
| 0.1 µM | 4 ± 4% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |
| 0.3 µM | 21 ± 5% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |
| 1 µM | 53 ± 5% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |
| 3 µM | 80 ± 3% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |
| 10 µM | 93 ± 1% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 7.4 | [6] |
| 1 µM | 29 ± 4% | Xenopus Oocytes (expressing hERG) | 5 mM [K+]e, pH 6.2 | [6] |
Table 3: Effects of this compound on Action Potential Duration (APD) in Human Atria
| Parameter | Change with this compound | Pacing Cycle Length | Reference |
| Atrial MAPD | +30% | During Atrial Flutter | [7] |
| Atrial MAPD | +52% | During Atrial Fibrillation | [7] |
Signaling Pathways and Mechanisms
The following diagrams illustrate the mechanism of action of this compound at the cellular level.
Figure 1. this compound's dual mechanism of action on cardiac ion channels.
Experimental Protocols
The investigation of this compound's effects on cardiac ion channels predominantly utilizes the whole-cell patch-clamp technique.
Protocol for Measuring IKr (hERG) Current
This protocol is designed to isolate and measure the IKr current in a voltage-clamp experiment.
Cell Preparation:
-
Cells stably expressing the hERG channel (e.g., HEK293 or CHO cells) or isolated cardiomyocytes are used.
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[8]
Voltage-Clamp Protocol:
-
Hold the cell membrane at a potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit a large tail current, which is characteristic of IKr.
-
Repeat this protocol at regular intervals (e.g., every 15 seconds) to establish a stable baseline current.
-
Perfuse the cell with the external solution containing this compound at various concentrations.
-
Measure the reduction in the peak tail current amplitude to determine the percentage of block and calculate the IC50.
Figure 2. Experimental workflow for IKr measurement.
Protocol for Measuring Late Inward Sodium Current (INa-late)
This protocol is designed to measure the sustained component of the sodium current that is enhanced by this compound.
Cell Preparation:
-
Cells expressing cardiac sodium channels (Nav1.5), such as HEK293 cells or isolated cardiomyocytes.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4 with NaOH. To block other currents, K+ can be replaced with Cs+ and Ca2+ channel blockers can be added.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH. Cesium is used to block potassium channels.
Voltage-Clamp Protocol:
-
Hold the membrane potential at -120 mV to ensure the availability of sodium channels.
-
Apply a long depolarizing pulse to -20 mV for 500 ms.
-
The late sodium current is measured as the persistent inward current towards the end of this long depolarization.
-
Establish a stable baseline measurement.
-
Apply this compound and measure the increase in the late inward current.
Figure 3. Logic of the voltage-clamp protocol for INa-late.
Conclusion
This compound's distinctive dual mechanism of action, involving both the potent blockade of the IKr current and the activation of the late inward sodium current, underpins its clinical effectiveness in converting atrial arrhythmias. Understanding these interactions at the molecular and cellular level is paramount for the development of safer and more effective antiarrhythmic therapies. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals in the field of cardiac electrophysiology. Careful consideration of experimental conditions, such as extracellular potassium concentration and pH, is crucial, as they can significantly impact the measured potency of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new compound with potent class III antiarrhythmic activity, activates a slow inward Na+ current in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
The Molecular Pharmacology of Ibutilide: A Technical Guide
Abstract: Ibutilide is a Class III antiarrhythmic agent administered intravenously for the acute cardioversion of atrial fibrillation and atrial flutter.[1] Its molecular mechanism is distinguished from other agents in its class by a dual action on cardiac ion channels. This compound prolongs the cardiac action potential primarily by blocking the rapid component of the delayed rectifier potassium current (IKr) and, uniquely, by activating a slow inward sodium current (INa-slow).[2][3][4] This guide provides an in-depth summary of the molecular pharmacology of this compound, presenting quantitative data on its pharmacodynamics and pharmacokinetics, detailing key experimental protocols used in its study, and visualizing its core mechanisms and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its antiarrhythmic effect by prolonging the action potential duration (APD) and consequently the effective refractory period (ERP) in both atrial and ventricular myocytes.[1][5] This electrophysiological outcome is achieved through a distinct, dual modulation of two key ion currents that govern cardiac repolarization.
Dual Ion Channel Modulation
Unlike other Class III agents that primarily target potassium channels, this compound's efficacy stems from two concurrent actions:
-
Blockade of the Rapidly Activating Delayed Rectifier Potassium Current (IKr): This is the canonical mechanism for Class III agents, which delays cardiac repolarization.[1][3]
-
Activation of a Slow Inward Sodium Current (INa-slow): This unique action contributes to the prolongation of the action potential's plateau phase.[2][6][7]
Blockade of the IKr Potassium Current
The IKr current, encoded by the hERG gene, is critical for Phase 3 repolarization of the cardiac action potential.[8] By blocking these channels, this compound reduces the efflux of potassium ions (K+), thereby slowing repolarization and prolonging the QT interval.[1][3] Studies in mouse atrial tumor (AT-1) cells, which express a typical IKr, show that this compound is a potent IKr blocker.[9] The characteristics of this interaction are consistent with open-channel block, where the drug's effect increases with membrane depolarization and longer pulse durations.[9]
Activation of the Slow Inward Sodium Current
A distinguishing feature of this compound is its ability to activate a slow, inward sodium current (INa-slow) at nanomolar concentrations.[2][6][7] This current enhances the influx of sodium ions during the plateau phase (Phase 2) of the action potential, counteracting the repolarizing forces and further extending the APD.[2][10] This dual mechanism contributes to its efficacy but also necessitates careful monitoring due to the increased risk of proarrhythmia.
The net result of IKr blockade and INa-slow activation is a significant increase in the myocardial refractory period. This makes the cardiac tissue less excitable and disrupts the reentrant circuits that sustain arrhythmias like atrial flutter and fibrillation, allowing for the restoration of normal sinus rhythm.[2]
Pharmacological Properties
Pharmacodynamics
This compound's potency is demonstrated by its low concentration requirements to affect ion channels. There is some variability in reported values across different experimental systems.
| Parameter | Value | Channel/Receptor | Experimental System |
| EC50 | 20 nM | IKr | Mouse atrial tumor (AT-1) cells[9] |
| IC50 | 31 µM | hERG (at pH 6.2) | Xenopus oocytes / HEK cells[11] |
Pharmacokinetics
This compound is administered intravenously due to poor oral bioavailability from high first-pass metabolism.[5] Its pharmacokinetic profile is characterized by rapid clearance and a large volume of distribution. The pharmacokinetics are generally linear with respect to dose and are not significantly affected by age, sex, or the type of atrial arrhythmia.[5][12]
| Parameter | Value | Description |
| Administration | Intravenous only | High first-pass metabolism prevents oral use.[5] |
| Volume of Distribution (Vd) | ~11 L/kg | Indicates extensive distribution into tissues.[1][12] |
| Protein Binding | ~40% | Minimal binding to plasma proteins.[2][12] |
| Metabolism | Hepatic | Extensively metabolized by the CYP450 system into eight metabolites, with one being active.[1][12] |
| Clearance | ~29 mL/min/kg | High clearance, approximating liver blood flow.[12] |
| Elimination Half-life (t1/2) | 2 to 12 hours (Average: 6 hours) | Highly variable among individuals.[1][3][12] |
| Excretion | Urine (~82%), Feces (~19%) | Primarily renal excretion of metabolites, with about 7% excreted as unchanged drug.[1][12] |
Clinical Pharmacology
Efficacy in Atrial Arrhythmias
This compound is approved for the rapid conversion of recent-onset atrial fibrillation (AF) and atrial flutter (AFl).[1] Clinical trials have consistently shown it to be more effective for atrial flutter than for atrial fibrillation.[4][13][14]
| Indication | Conversion Rate | Study Details / Comparator |
| Atrial Flutter | 63% | Multicenter study vs. 31% for Atrial Fibrillation.[13][14] |
| Atrial Fibrillation | 31% | Multicenter study vs. 63% for Atrial Flutter.[13][14] |
| Atrial Flutter | 76% | Superior to procainamide (14% conversion).[15] |
| Atrial Fibrillation | 51% | Superior to procainamide (21% conversion).[15] |
| Overall (AF/AFl) | 47% | Placebo-controlled trial (placebo rate: 2%).[13][14] |
| Overall (AF/AFl) | 55% | Real-world study in community emergency departments.[16] |
| Post-Cardiac Surgery (AF/AFl) | 57% | Efficacy in a specific patient population.[4] |
The mean time to arrhythmia termination is typically rapid, often occurring within 30 minutes of the start of infusion.[4][13][14]
Proarrhythmic Risk and Safety Profile
The most significant adverse effect of this compound is its potential to cause proarrhythmia, specifically polymorphic ventricular tachycardia, or Torsades de Pointes (TdP), which is linked to its QT-prolonging effects.[1][3] This risk necessitates careful patient selection and continuous ECG monitoring during and for at least four hours after administration.[2]
| Event | Incidence Rate | Study Population / Details |
| Sustained Polymorphic VT (TdP) | 1.7% | Pooled data from multiple clinical trials.[4][13][14][17] |
| Non-sustained Polymorphic VT | 2.7% - 6.7% | Data from various clinical trials.[4][13][14] |
| Total Polymorphic VT | 4.3% - 8.3% | Combined incidence in major studies.[13][14][17] |
| Serious Ventricular Arrhythmias | 8.1% | Study in a mixed critically ill patient population.[18] |
Key Experimental Methodologies
The molecular actions of this compound have been characterized using a range of specialized experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique for directly measuring the effect of a compound on ion channel currents in isolated cells.[19][20][21]
Protocol Outline:
-
Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig) or stable cell lines expressing the channel of interest (e.g., hERG in HEK293 cells) are cultured.[8]
-
Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular-like solution. Its resistance is typically 3-7 MΩ.[19]
-
Seal Formation: The pipette is pressed against a cell, and gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the glass and the cell membrane.[21]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.[22]
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential. A series of voltage steps (voltage protocol) are applied to elicit the ion current of interest (e.g., IKr).[23]
-
Data Acquisition: Baseline currents are recorded. The cell is then perfused with solutions containing varying concentrations of this compound, and the resulting changes in current are measured to determine the dose-response relationship and calculate IC50/EC50 values.[9]
Competitive Radioligand Binding Assays
These assays are used to determine the binding affinity of a drug to its target receptor or channel without measuring function. They are a high-throughput method for initial screening.[24]
Protocol Outline:
-
Membrane Preparation: Membranes from cells overexpressing the target channel (e.g., hERG/IKr) are prepared and isolated.[25]
-
Assay Setup: The membranes are incubated with a specific radioligand (e.g., [3H]-dofetilide for hERG) at a fixed concentration.[25][26]
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Separation & Counting: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound. The radioactivity on the filter is then counted.
-
Analysis: The concentration of this compound that displaces 50% of the specific radioligand binding is determined, from which the inhibitory constant (Ki) is calculated.
In Vivo Animal Models for Proarrhythmia
Canine models are frequently used to study both the anti-arrhythmic efficacy and the pro-arrhythmic risk of drugs like this compound in a complex physiological system.[27][28]
Protocol Outline:
-
Model Development: A specific cardiac condition is created in dogs. For example, pacing-induced cardiomyopathy can be used to model heart failure, a condition known to increase the risk of TdP.[29][30]
-
Instrumentation: Animals are anesthetized and instrumented for continuous monitoring of 12-lead ECG and intracardiac monophasic action potentials.[29][30]
-
Baseline Study: Baseline electrophysiological parameters (QT interval, APD, ERP) are recorded. Arrhythmias may be induced via programmed electrical stimulation.
-
Drug Administration: this compound is administered intravenously at clinically relevant doses.[29][31]
-
Monitoring & Endpoint Analysis: The animal is continuously monitored for the development of early afterdepolarizations (EADs) and spontaneous or induced TdP. Changes in repolarization and its dispersion across the ventricles are quantified.[29]
Conclusion
This compound is a potent antiarrhythmic agent whose clinical efficacy is rooted in a unique dual mechanism of action: blockade of the IKr potassium current and activation of the INa-slow sodium current. This molecular profile results in significant prolongation of the cardiac action potential, effectively terminating reentrant atrial arrhythmias. While its efficacy, particularly for atrial flutter, is well-established, its use is tempered by a significant risk of Torsades de Pointes, mandating strict clinical oversight. The detailed characterization of its pharmacology through electrophysiological, binding, and in vivo studies provides a comprehensive framework for understanding its benefits and risks, and serves as a valuable case study for the development of future ion channel-modulating therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound. A review of its pharmacological properties and clinical potential in the acute management of atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PPTX [slideshare.net]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. This compound Fumarate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. drugs.com [drugs.com]
- 13. Efficacy and safety of repeated intravenous doses of this compound for rapid conversion of atrial flutter or fibrillation. This compound Repeat Dose Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. jacc.org [jacc.org]
- 16. jwatch.org [jwatch.org]
- 17. This compound: an antiarrhythmic agent for the treatment of atrial fibrillation or flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound for rapid conversion of atrial fibrillation or flutter in a mixed critically ill patient population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. axolbio.com [axolbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
- 23. sophion.com [sophion.com]
- 24. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. Antiarrhythmic and electrophysiologic effects of this compound in a chronic canine model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Proarrhythmic effects of this compound in a canine model of pacing induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 31. academic.oup.com [academic.oup.com]
Ibutilide Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a Class III antiarrhythmic agent utilized for the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the impact of structural modifications on its pharmacological activity. The guide also outlines key experimental protocols for evaluating this compound analogs and visualizes the associated signaling pathways and experimental workflows.
Core Structure-Activity Relationships of this compound
The chemical structure of this compound, N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide, presents several key regions amenable to modification for SAR studies. These include the methanesulfonamide group, the phenyl ring, the hydroxybutyl chain, and the N-ethyl-N-heptylamino group.
Methanesulfonamide and Phenyl Ring Modifications
The methanesulfonamide group and its position on the phenyl ring are critical for this compound's activity. The polar and electronegative nature of this substituent significantly influences the drug's interaction with the hERG (human Ether-à-go-go-Related Gene) potassium channel, a primary target of this compound.[4]
Studies on analogs with different para-substituents on the phenyl ring have demonstrated that polar or electronegative groups enhance the potency of hERG channel blockade.[4] Conversely, neutral para-substituents lead to a dramatic reduction in potency, with some analogs showing over 100-fold lower activity.[4] These findings suggest that the para-substituent plays a crucial role in the binding affinity of the molecule within the inner cavity of the hERG channel, likely through interactions with key residues such as Thr623, Ser624, and Tyr652.[4]
Heptyl Side Chain Modifications
Modifications to the heptyl side chain have been explored to enhance metabolic stability and reduce proarrhythmic potential. The introduction of fluorine substituents onto the heptyl side chain has been shown to stabilize the molecule against metabolic oxidation.[1] Many of these fluorinated analogs retain the desired Class III antiarrhythmic activity, effectively increasing the refractoriness of cardiac tissue.[1]
Chirality of the Benzylic Carbon
The stereochemistry at the benzylic carbon of the hydroxybutyl chain significantly impacts the proarrhythmic potential of this compound analogs. Studies have shown that the S-enantiomers generally exhibit less proarrhythmic activity compared to their corresponding racemates.[1] This highlights the stereospecific nature of the interaction with off-target channels or a different binding conformation within the hERG channel that leads to a safer pharmacological profile.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for a series of this compound analogs, focusing on their potency for hERG channel block.
Table 1: Effect of Phenyl Ring Para-Substituent on hERG Blockade
| Analog | Para-Substituent | hERG IC50 (nM) | Reference |
| This compound | -SO2NHCH3 | 15.8 - 40.3 | [5][6] |
| Analog 1 | -Cl | Potent Blocker | [4] |
| Analog 2 | Neutral Group | >100-fold lower potency than this compound | [4] |
Table 2: Effect of Heptyl Side Chain Fluorination and Benzylic Carbon Chirality on Proarrhythmia
| Analog | Modification | Proarrhythmic Potential (Rabbit Model) | Reference |
| Racemic Fluorinated Analog | Fluorine on heptyl chain | Present | [1] |
| S-enantiomer of Fluorinated Analog | Fluorine on heptyl chain, S-chirality | Reduced | [1] |
| Trecetilide (45E) | Specific fluorination and S-chirality | Devoid of proarrhythmic activity | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its antiarrhythmic effects primarily through two mechanisms: the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel, and the activation of a slow, inward sodium current (INa-slow).[7] The net effect is a prolongation of the cardiac action potential, which increases the effective refractory period of myocardial cells.
Figure 1: this compound's dual mechanism of action on cardiac ion channels.
Experimental Protocols
Whole-Cell Patch Clamp for IKr Current Measurement
This protocol is designed to measure the effect of this compound analogs on the IKr current in cells heterologously expressing the hERG channel.
Materials:
-
HEK293 cells stably expressing the hERG channel
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH)
-
Patch pipettes (2-4 MΩ resistance)
-
Patch clamp amplifier and data acquisition system
Procedure:
-
Culture HEK293-hERG cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes and fill with internal solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit IKr currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the channels, and a repolarizing pulse to -50 mV to record the tail current.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the changes in the IKr tail current at each concentration.
-
Analyze the data to determine the IC50 value for each analog.
Figure 2: Workflow for whole-cell patch clamp analysis of this compound analogs.
Site-Directed Mutagenesis of the hERG Channel
This protocol describes how to introduce specific point mutations into the hERG channel to identify key binding residues for this compound and its analogs.
Materials:
-
Plasmid DNA containing the wild-type hERG cDNA
-
Mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Design and synthesize complementary mutagenic primers (25-45 bases) with the desired mutation in the center.
-
Set up a PCR reaction with the plasmid DNA, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical thermocycling program includes an initial denaturation at 95°C, followed by 18-25 cycles of denaturation at 95°C, annealing at 55-65°C, and extension at 68°C.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.
-
Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.
-
Sequence the isolated plasmid DNA to confirm the presence of the desired mutation.
Figure 3: Workflow for site-directed mutagenesis of the hERG channel.
Rabbit Model of Polymorphic Ventricular Tachycardia
This in vivo model is used to assess the proarrhythmic potential of this compound analogs.[1]
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine and xylazine)
-
Surgical instruments for cannulation
-
ECG recording system
-
Infusion pump
-
Test compounds (this compound analogs)
-
Methoxamine (α-adrenergic agonist to sensitize the heart)
Procedure:
-
Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the external jugular vein for drug administration.
-
Record a baseline ECG for a stable period.
-
Initiate a continuous infusion of methoxamine to induce α-adrenergic stimulation.
-
After a period of sensitization with methoxamine, administer the test compound intravenously.
-
Continuously monitor the ECG for the development of polymorphic ventricular tachycardia, such as Torsades de Pointes (TdP).
-
Record the incidence, duration, and characteristics of any arrhythmias.
-
Compare the proarrhythmic effects of different analogs to that of a reference compound or vehicle control.
Conclusion
The structure-activity relationship of this compound is a complex interplay of electronic, steric, and stereochemical factors. The methanesulfonamide group is a key pharmacophoric feature for potent hERG channel blockade, while modifications to the heptyl side chain can improve metabolic stability. The chirality of the benzylic carbon is a critical determinant of proarrhythmic risk. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of novel this compound analogs, enabling the design of safer and more effective antiarrhythmic agents. Further research focusing on the precise molecular interactions within the hERG channel and the signaling pathways modulated by this compound will continue to refine our understanding and facilitate the development of next-generation antiarrhythmics.
References
- 1. Electrophysiologic features of torsades de pointes: insights from a new isolated rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TdP Incidence in Methoxamine-Sensitized Rabbit Model Is Reduced With Age but Not Influenced by Hypercholesterolemia [frontiersin.org]
- 5. Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. neb.com [neb.com]
Ibutilide's Impact on Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibutilide is a potent Class III antiarrhythmic agent utilized for the acute termination of atrial fibrillation and atrial flutter. Its primary electrophysiological effect is the prolongation of the cardiac action potential duration (APD), which it achieves through a unique dual mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on cardiac repolarization, detailing its molecular interactions, summarizing quantitative data from key experimental studies, and outlining the methodologies used to elicit these findings. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in cardiovascular drug development and electrophysiology research.
Introduction
The cardiac action potential is a complex interplay of ion currents that governs the heart's electrical activity and subsequent mechanical contraction. The duration of this action potential, particularly the repolarization phase (Phase 3), is a critical determinant of the refractory period of cardiac myocytes. Prolongation of the APD is a key mechanism by which Class III antiarrhythmic drugs terminate and prevent re-entrant arrhythmias. This compound is a methanesulfonamide derivative that distinguishes itself from other Class III agents by its dual action on both potassium and sodium ion channels, leading to a robust increase in APD.[1][2] Understanding the nuances of its mechanism is crucial for its safe and effective clinical application, as well as for the development of novel antiarrhythmic therapies.
Mechanism of Action: A Dual Approach to APD Prolongation
This compound's primary effect on the cardiac action potential is the significant prolongation of its duration. This is accomplished through two principal mechanisms: the blockade of the rapid component of the delayed rectifier potassium current (IKr) and the activation of a late, slow inward sodium current (INa-late).
Blockade of the Rapid Delayed Rectifier Potassium Current (IKr)
Similar to other Class III antiarrhythmic drugs, this compound is a potent blocker of the IKr current.[1][2][3][4] This current, encoded by the hERG (human Ether-à-go-go-Related Gene), is crucial for the repolarization of the cardiac action potential.[5] By inhibiting the efflux of potassium ions during Phase 3, this compound delays repolarization, thereby extending the APD.[6] Studies in mouse atrial tumor myocytes (AT-1 cells), a model system with a prominent IKr, have shown that this compound blocks this channel in a concentration-dependent manner, with an EC50 value of approximately 20 nmol/L.[3][4] The blockade exhibits characteristics of open-channel block, being more pronounced with longer and more depolarizing pulses.[3][4]
Activation of the Late Slow Inward Sodium Current (INa-late)
A distinguishing feature of this compound is its ability to activate a late, slow inward sodium current.[7][8] This current contributes to the net inward current during the plateau phase (Phase 2) of the action potential, further counteracting the repolarizing potassium currents and prolonging the APD.[7] This effect on the late sodium current is a unique mechanism among Class III agents and contributes significantly to this compound's potent effect on repolarization.[7][8]
The following diagram illustrates the dual mechanism of action of this compound on the cardiac myocyte.
Quantitative Effects on Action Potential Duration
The administration of this compound results in a dose-dependent prolongation of the cardiac action potential duration. This effect has been quantified in various experimental models, including isolated cardiac myocytes, intact cardiac tissues, and in vivo animal and human studies. The following tables summarize the quantitative impact of this compound on APD at 90% repolarization (APD90), a common measure of action potential duration.
Table 1: this compound's Effect on Atrial Action Potential Duration
| Species/Tissue | This compound Concentration/Dose | Pacing Cycle Length (ms) | Baseline APD90 (ms) | Post-Ibutilide APD90 (ms) | % Increase | Reference |
| Human (Atrial Fibrillation) | 0.01 mg/kg IV | N/A (AF) | 125 (MAPD) | 190 (MAPD) | 52% | [9] |
| Human (Atrial Flutter) | 0.01 mg/kg IV | N/A (AFL) | 163 (MAPD) | 212 (MAPD) | 30% | [9] |
| Human (Atrium) | 0.01 mg/kg IV | 600 | ~180 (RA-MAPD) | ~240 (RA-MAPD) | ~33% | [10] |
| Human (Atrium) | 0.01 mg/kg IV | 350 | ~160 (RA-MAPD) | ~213 (RA-MAPD) | ~33% | [10] |
| Canine (Atrium) | 0.25-1.0 mg/kg oral | N/A | N/A | Significant Increase in AERP | N/A | [2] |
MAPD: Monophasic Action Potential Duration; RA-MAPD: Right Atrial Monophasic Action Potential Duration; AERP: Atrial Effective Refractory Period.
Table 2: this compound's Effect on Ventricular Action Potential Duration
| Species/Tissue | This compound Concentration/Dose | Pacing Cycle Length (ms) | Baseline APD90 (ms) | Post-Ibutilide APD90 (ms) | % Increase | Reference |
| Human (Ventricle) | 0.01 mg/kg IV | 600 | ~220 (RV-MAPD) | ~268 (RV-MAPD) | ~22% | [10] |
| Human (Ventricle) | 0.01 mg/kg IV | 350 | ~200 (RV-MAPD) | ~255 (RV-MAPD) | ~28% | [10] |
| Canine (Ventricle, Pacing-Induced Cardiomyopathy) | Dose-dependent | 600-1200 | N/A | Significant Prolongation | N/A | [1][11] |
| Guinea Pig (Ventricular Myocytes) | 10-9 M | N/A | N/A | Dose-dependent increase | N/A | [7] |
| Rabbit (Isolated Heart) | 3.0 µM | N/A | N/A | N/A | N/A | [12] |
RV-MAPD: Right Ventricular Monophasic Action Potential Duration.
Experimental Protocols
The characterization of this compound's electrophysiological effects relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents across the membrane of a single cardiac myocyte.
Objective: To measure the effect of this compound on specific ion currents, such as IKr and INa-late.
Methodology:
-
Cell Isolation: Cardiac myocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig ventricles, human atrial appendages).[7][13]
-
Pipette Solution (Intracellular): A typical pipette solution for recording potassium currents contains (in mM): 125 K-gluconate, 20 KCl, 5 NaCl, and 10 HEPES, with pH adjusted to 7.2 with KOH.[13] For perforated patch-clamp, amphotericin B (e.g., 0.44 mM) is included to gain electrical access without disrupting the intracellular milieu.[13]
-
Bath Solution (Extracellular): The external solution is designed to isolate the current of interest. For IKr recordings, it may contain (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4. To block other currents, specific inhibitors like nifedipine (for L-type Ca2+ current) may be added. To study INa-late, potassium-free solutions with varying sodium and calcium concentrations are used.[7]
-
Voltage-Clamp Protocol: A series of voltage steps are applied to the cell membrane to elicit and measure the target ion current. For IKr, a typical protocol involves a depolarizing pulse from a holding potential (e.g., -40 mV) to various test potentials (e.g., up to +50 mV), followed by a repolarizing step to measure the tail current.[3]
-
Data Acquisition and Analysis: Currents are recorded before and after the application of this compound at various concentrations to determine its effect on current amplitude and kinetics.
Monophasic Action Potential (MAP) Recording
MAP recording is an in situ or in vivo technique that provides a high-fidelity representation of the transmembrane action potential from a small area of the endocardium or epicardium.
Objective: To measure the duration and morphology of the cardiac action potential in intact heart tissue and assess the effects of this compound.
Methodology:
-
Animal Preparation (for in vivo studies): Animals (e.g., dogs, rabbits) are anesthetized, and catheters are introduced into the heart chambers via peripheral vessels.[1][11][14]
-
Langendorff-Perfused Heart (for ex vivo studies): The heart is excised and retrogradely perfused with an oxygenated physiological solution (e.g., Tyrode's solution) to maintain its viability.[12][15]
-
MAP Catheter Placement: A specialized MAP catheter with Ag/AgCl or platinum electrodes is positioned in firm contact with the endocardial or epicardial surface of the atrium or ventricle.[1][16]
-
Pacing Protocol: The heart is typically paced at a constant cycle length to ensure a stable baseline. The effects of this compound can be assessed at different pacing rates to investigate rate-dependency.[10]
-
Data Acquisition: MAP signals are recorded at baseline and following the intravenous or perfusate administration of this compound.[1][10]
-
Analysis: The duration of the MAP at 90% repolarization (MAPD90) is measured to quantify the effect of this compound on APD.
Signaling Pathways and Logical Relationships
The electrophysiological effects of this compound can be conceptualized as a signaling cascade that ultimately leads to the desired antiarrhythmic outcome.
Conclusion
This compound's ability to significantly prolong the cardiac action potential duration through its dual mechanism of IKr blockade and late INa activation makes it a potent agent for the pharmacological conversion of atrial arrhythmias. A thorough understanding of its electrophysiological profile, supported by robust experimental data, is essential for its appropriate clinical use and for guiding future research in the development of safer and more effective antiarrhythmic drugs. The methodologies and quantitative data presented in this guide offer a detailed resource for professionals in the field of cardiovascular science.
References
- 1. Proarrhythmic effects of this compound in a canine model of pacing induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and electrophysiologic effects of this compound in a chronic canine model of atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, a new compound with potent class III antiarrhythmic activity, activates a slow inward Na+ current in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Antifibrillatory effects of this compound in the rabbit isolated heart: mediation via ATP-dependent potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on the canine cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanism of Action Potential Prolongation During Metabolic Inhibition in the Whole Rabbit Heart [frontiersin.org]
- 16. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methodological & Application
Application Notes and Protocols: Investigating the Effects of Ibutilide on Isolated Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a Class III antiarrhythmic agent utilized for the acute cardioversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its primary mechanism of action involves the modulation of ion channels in cardiomyocytes, leading to a prolongation of the cardiac action potential and an increase in the refractory period.[3][4] These application notes provide detailed protocols for studying the electrophysiological, intracellular calcium dynamics, and cytotoxic effects of this compound on isolated cardiomyocytes. The methodologies described are essential for preclinical cardiac safety assessment and for elucidating the pro- and antiarrhythmic mechanisms of this compound and other cardioactive compounds.
Mechanism of Action
This compound exerts its Class III antiarrhythmic effects through a dual mechanism on cardiomyocyte ion channels.[3][4] Primarily, it is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr), which is crucial for cardiac repolarization.[3][5] By inhibiting IKr, this compound delays the repolarization phase (Phase 3) of the action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[2][6]
Uniquely among many Class III agents, this compound also appears to activate a slow inward sodium current (INa-s) at nanomolar concentrations.[1][3][7] This inward current further contributes to the prolongation of the action potential plateau (Phase 2). The combined effect of IKr blockade and INa-s activation leads to a significant increase in the refractoriness of atrial and ventricular muscle, which is the basis for its therapeutic effect in terminating reentrant arrhythmias.[2][3] However, this pronounced APD prolongation also carries a risk of proarrhythmia, specifically Torsades de Pointes (TdP).[4][8]
Recent studies also suggest that this compound may have protective effects against cardiomyocyte injury induced by oxidative stress by inhibiting endoplasmic reticulum and mitochondrial stress pathways.[9]
Key Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
A successful experiment begins with the isolation of viable, calcium-tolerant cardiomyocytes. This protocol is a general guideline and may require optimization based on the specific animal model (e.g., rat, rabbit, guinea pig).
Materials:
-
Collagenase Type II
-
Protease Type XIV
-
Langendorff perfusion system
-
Calcium-free Tyrode's solution (in mM: 135 NaCl, 5.4 KCl, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose; pH 7.4)
-
Enzyme solution: Calcium-free Tyrode's with Collagenase II (e.g., 1 mg/mL) and Protease XIV (e.g., 0.05 mg/mL)
-
Krebs-Bicarbonate (KB) solution
-
Culture medium (e.g., M199) supplemented with fetal bovine serum (FBS) and antibiotics.[10]
Procedure:
-
Heart Excision: Anesthetize the animal and perform a thoracotomy to rapidly excise the heart. Immediately cannulate the aorta and begin retrograde perfusion on the Langendorff apparatus with oxygenated, warmed (37°C) calcium-free Tyrode's solution to clear the coronary arteries of blood.
-
Enzymatic Digestion: Switch the perfusion to the enzyme solution. Continue perfusion until the heart becomes flaccid (typically 10-20 minutes).
-
Cell Dissociation: Remove the heart from the cannula. Mince the ventricular tissue in a fresh enzyme solution. Gently triturate the tissue with a pipette to release individual cells.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox. This is typically done by sequential washing and centrifugation in solutions with increasing calcium concentrations.
-
Cell Plating: Plate the isolated, rod-shaped, quiescent cardiomyocytes on laminin-coated coverslips or culture dishes for subsequent experiments.[10]
Electrophysiology: Whole-Cell Patch-Clamp
This protocol allows for the measurement of both action potentials (in current-clamp mode) and specific ion currents like IKr (in voltage-clamp mode).
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (Tyrode's, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Pipette solution (in mM): 120 K-Aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2.
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO, and diluted to final concentrations).
Protocol for Action Potential Recording:
-
Cell Preparation: Place a coverslip with adherent cardiomyocytes in the recording chamber on the microscope stage and perfuse with the external solution at 35-37°C.
-
Pipette Pulling & Filling: Pull glass pipettes to a resistance of 2-4 MΩ when filled with the internal pipette solution.
-
Giga-seal Formation: Approach a selected cardiomyocyte with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
-
Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current-Clamp Recording: Switch the amplifier to current-clamp mode. Elicit action potentials by injecting short (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).
-
This compound Application: After recording a stable baseline, perfuse the chamber with the external solution containing the desired concentration of this compound. Record changes in action potential duration at 50% and 90% repolarization (APD₅₀, APD₉₀).
Protocol for IKr Recording:
-
Setup: Use the same whole-cell configuration. To isolate IKr, other currents (e.g., ICa,L, INa, IKs) should be blocked pharmacologically or by adjusting the external/internal solutions (e.g., using nifedipine to block ICa,L).
-
Voltage-Clamp Protocol: From a holding potential of -80 mV, apply depolarizing steps to various test potentials (e.g., from -40 mV to +60 mV) for a duration sufficient to activate IKr (e.g., 1-2 seconds). Then, repolarize to a potential such as -40 mV to record the characteristic tail current.
-
Data Acquisition: Measure the peak tail current amplitude upon repolarization.
-
This compound Application: Record baseline IKr, then perfuse with this compound and repeat the voltage-clamp protocol to determine the percentage of current block.
Intracellular Calcium Transient Measurement
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ) during cardiomyocyte contraction.
Materials:
-
Fluorescent calcium indicator (e.g., Fluo-4 AM).[11]
-
Pluronic F-127
-
Confocal microscope or a calcium imaging system.
-
Tyrode's solution (as for electrophysiology).
-
Field stimulation electrodes.
Procedure:
-
Dye Loading: Incubate the cardiomyocytes with Fluo-4 AM (e.g., 1-5 µM) and Pluronic F-127 in Tyrode's solution for 30-45 minutes at room temperature.[10][12]
-
Washing: Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification.
-
Image Acquisition: Mount the chamber on the microscope. Pace the cells using field stimulation (e.g., at 1 Hz).
-
Recording: Record the fluorescence intensity changes over time from selected cells or regions of interest.[11] The signal will show a rapid increase (systolic Ca²⁺ transient) followed by a slower decay.
-
This compound Application: After establishing a stable baseline, perfuse the cells with this compound. Continue pacing and recording to observe changes in the amplitude, duration, and decay kinetics of the calcium transients.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed isolated cardiomyocytes in a 96-well plate.
-
Drug Incubation: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control group. One study used H₂O₂ to induce injury before this compound treatment to test for protective effects.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Quantitative Effects of this compound
The following tables summarize quantitative data on the effects of this compound on isolated cardiomyocytes as reported in the literature.
Table 1: Electrophysiological Effects of this compound on Isolated Cardiomyocytes
| Parameter | Species / Cell Type | This compound Concentration | Effect | Reference |
| IKr Block | AT-1 (Mouse Atrial Tumor) | EC₅₀: 20 nM | Potent block of the rapid delayed rectifier K⁺ current | [5][13] |
| APD Prolongation | Guinea Pig Ventricular | Nanomolar concentrations | Increases action potential duration | [3] |
| Antegrade AP ERP | Human (in vivo) | 1 mg IV | Prolonged from 275 ± 40 ms to 320 ± 60 ms | [6] |
| AV Node ERP | Human (in vivo) | 1 mg IV | Prolonged from 252 ± 60 ms to 303 ± 70 ms | [6] |
APD: Action Potential Duration; ERP: Effective Refractory Period; EC₅₀: Half maximal effective concentration.
Table 2: Protective Effects of this compound on Cardiomyocyte Viability
| Cell Type | Insult | This compound Treatment | Outcome | Reference |
| Neonatal Rat Cardiomyocytes | H₂O₂ | Added to culture medium for 12h | Significantly inhibited the decrease in cell viability caused by H₂O₂ | [9] |
| Neonatal Rat Cardiomyocytes | H₂O₂ | Added to culture medium for 12h | Reduced apoptosis and suppressed mitochondrial and endoplasmic reticulum stress pathways | [9] |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Electrophysiological effects of this compound in patients with accessory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. acc.org [acc.org]
- 9. This compound protects against cardiomyocytes injury via inhibiting endoplasmic reticulum and mitochondrial stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. High Throughput Measurement of Ca2+ Dynamics for Drug Risk Assessment in Human Stem Cell-derived Cardiomyocytes by Kinetic Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ibutilide for In Vitro Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a class III antiarrhythmic agent renowned for its efficacy in the acute termination of atrial fibrillation and atrial flutter.[1][2] Its primary mechanism of action involves the prolongation of the cardiac action potential, a characteristic effect of class III drugs.[2] This is achieved through a dual action on ion channels: the blockade of the rapid component of the delayed rectifier potassium current (IKr) and the activation of a slow, inward sodium current (INa-slow).[3][4][5][6][7] This unique pharmacological profile makes this compound a valuable tool for inducing proarrhythmic events, such as early afterdepolarizations (EADs) and torsades de pointes (TdP)-like arrhythmias, in in vitro settings.[3][8] These models are crucial for studying the mechanisms of cardiac arrhythmias and for assessing the proarrhythmic potential of new chemical entities in preclinical drug development.
Mechanism of Action
This compound exerts its proarrhythmic effects by significantly delaying cellular repolarization. This is accomplished through two principal mechanisms:
-
IKr (hERG) Channel Blockade: this compound is a potent blocker of the IKr current, which is critical for the repolarization phase (Phase 3) of the cardiac action potential.[3][4] Inhibition of this outward potassium current leads to a prolongation of the action potential duration (APD).
-
Activation of Slow Inward Sodium Current (INa-slow): Uniquely, this compound also activates a persistent inward sodium current during the plateau phase (Phase 2) of the action potential.[3][5][8] This inward current further contributes to the delay in repolarization and the prolongation of the APD.
The combined effect of IKr blockade and INa-slow activation creates a vulnerable window for the reactivation of L-type calcium channels, leading to EADs, which can trigger ventricular tachyarrhythmias.[3]
In Vitro Models for this compound-Induced Arrhythmias
This compound can be utilized to induce arrhythmias in a variety of in vitro models, including:
-
Isolated Cardiac Myocytes: Primary cardiomyocytes isolated from animal models (e.g., rabbit, guinea pig) are valuable for studying the direct cellular electrophysiological effects of this compound.[3]
-
Atrial Tumor Cell Lines (AT-1 cells): These cells express a prominent IKr current, making them a suitable model for studying this compound's IKr blocking activity.
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): hiPSC-CMs are an increasingly important tool in cardiac safety pharmacology, providing a human-relevant model to assess proarrhythmic risk.[9]
-
Isolated Cardiac Tissues (e.g., Papillary Muscles, Purkinje Fibers): These multicellular preparations allow for the study of how this compound affects conduction and repolarization in a more integrated system.
-
Langendorff-Perfused Hearts: This ex vivo model allows for the assessment of this compound's effects on the entire heart, including the induction of complex arrhythmias.[10]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the in vitro effects of this compound.
| Parameter | Cell/Tissue Type | Concentration | Effect | Reference |
| IKr Blockade (EC50) | AT-1 cells | 20 nmol/L | 50% inhibition of the rapid delayed rectifier potassium current. | [11] |
| Effective Refractory Period | Isolated rabbit myocardium | 10⁻⁵ M | 18-32 ms increase at 1 and 3 Hz pacing. | |
| Conduction Time | Isolated rabbit myocardium | 10⁻⁵ M | 27-30% increase at 3 Hz pacing. | |
| Atrial Rate | Isolated rabbit myocardium | 10⁻⁵ M | 19-32% decrease. | |
| Monophasic Action Potential Duration (MAPD) | Human Atrium (in vivo) | 4.9 ± 4.5 ng/mL (serum) | 49 ± 20 ms (30%) increase in patients with atrial flutter. | [12] |
Experimental Protocols
Protocol 1: Induction of Early Afterdepolarizations (EADs) in Isolated Cardiomyocytes
Objective: To induce EADs in isolated ventricular myocytes using this compound to study the cellular mechanisms of triggered arrhythmias.
Materials:
-
Isolated ventricular myocytes (e.g., from rabbit or guinea pig).
-
Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1.0 MgCl₂, 10 glucose, 10 HEPES; pH 7.4).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Patch-clamp setup or calcium imaging system.
-
Field stimulation electrodes.
Procedure:
-
Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in Tyrode's solution for at least 30 minutes.
-
Baseline Recording: Select a quiescent, rod-shaped myocyte with clear striations. Record baseline action potentials using the patch-clamp technique in current-clamp mode or baseline calcium transients with a calcium-sensitive dye. Pace the cells at a steady frequency (e.g., 1 Hz) until a stable recording is achieved.
-
This compound Application: Prepare working concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) by diluting the stock solution in Tyrode's solution. Perfuse the cells with the desired this compound concentration.
-
EAD Induction: Continue pacing the cells at the same frequency. Observe for prolongation of the action potential duration and the emergence of EADs, which appear as depolarizing oscillations during Phase 2 or 3 of the action potential.
-
Data Analysis: Quantify the percentage of cells developing EADs at each concentration. Measure the change in action potential duration at 90% repolarization (APD90).
Protocol 2: Proarrhythmia Assessment in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)
Objective: To assess the proarrhythmic potential of this compound in a human-relevant in vitro model.
Materials:
-
Mature hiPSC-CMs cultured as a monolayer.
-
Culture medium appropriate for hiPSC-CMs.
-
Multi-electrode array (MEA) system or a high-throughput calcium imaging platform.
-
This compound stock solution.
Procedure:
-
Cell Culture: Culture hiPSC-CMs on MEA plates or appropriate culture plates for calcium imaging until a spontaneously beating, confluent monolayer is formed.
-
Baseline Recording: Record baseline field potential durations (FPD) on the MEA system or calcium transient durations from the spontaneously beating monolayer.
-
Compound Incubation: Add this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Data Acquisition: Record the electrophysiological or calcium transient activity at multiple time points after compound addition (e.g., 15, 30, 60 minutes).
-
Arrhythmia Detection: Analyze the recordings for proarrhythmic events, such as significant FPD prolongation, the appearance of EAD-like events in the field potentials, or irregular beating patterns.
-
Data Analysis: Generate concentration-response curves for the change in FPD or calcium transient duration. Quantify the incidence of arrhythmic events at each concentration.
Visualizations
Caption: Mechanism of this compound-Induced Proarrhythmia.
Caption: Workflow for Proarrhythmia Assessment in hiPSC-CMs.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. acc.org [acc.org]
- 3. ahajournals.org [ahajournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. What is this compound Fumarate used for? [synapse.patsnap.com]
- 8. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
High-Throughput Screening Assays for Ibutilide Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibutilide is a Class III antiarrhythmic agent known for its effectiveness in the rapid conversion of atrial fibrillation and atrial flutter to normal sinus rhythm.[1][2] Its primary mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[1][3] This blockade prolongs the action potential duration (APD) and the effective refractory period in cardiac myocytes. However, this compound also uniquely enhances a slow inward sodium current (INa-s), contributing to its electrophysiological effects.[2][4]
The clinical utility of this compound and its analogs is often limited by the risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is mechanistically linked to excessive hERG channel blockade and QT interval prolongation.[4][5] Therefore, early and accurate assessment of the hERG blocking potential of this compound analogs is a critical step in cardiovascular drug discovery and development. High-throughput screening (HTS) assays play a pivotal role in efficiently screening large libraries of compounds to identify candidates with desired efficacy and an acceptable cardiac safety profile.
This document provides detailed application notes and protocols for several key HTS assays used to characterize this compound analogs and other potential hERG channel inhibitors.
Key High-Throughput Screening Assays
A tiered approach, often referred to as a screening cascade, is typically employed to evaluate compounds for hERG liability. This cascade progresses from high-throughput, less expensive assays to lower-throughput, more physiologically relevant, and resource-intensive methods for lead compounds.
Screening Cascade for this compound Analogs
Figure 1: A typical screening cascade for identifying and characterizing hERG channel blockers.
Data Presentation
The following tables summarize the inhibitory potencies (IC50) of this compound and related methanesulfonanilide compounds on the hERG channel, as determined by various screening assays.
| Compound | Assay Type | Cell Line | Temperature | IC50 (nM) | Reference |
| This compound | Automated Patch Clamp | AT-1 | Room Temp | 20 | [6] |
| Dofetilide | Automated Patch Clamp | HEK293 | 37°C | 7 | [7] |
| Dofetilide | Radioligand Binding ([3H]dofetilide) | HEK293 | 25°C | 22.3 (Kd) | [8] |
| Clofilium | Manual Patch Clamp | HEK293 | Room Temp | 150-250 | [9] |
| Sematilide | Not Specified | Not Specified | Not Specified | >1000 | [4] |
| Sotalol | Automated Patch Clamp | HEK293 | 37°C | 343,000 | [7] |
Note: IC50 values can vary significantly depending on the experimental conditions, including the assay platform, cell line, temperature, and specific voltage protocols used.
Experimental Protocols
Automated Patch Clamp (APC) Assay for hERG Inhibition
Automated patch clamp is the gold standard for functional assessment of ion channel activity, providing direct measurement of ion channel currents with high fidelity.
Principle: This electrophysiological technique measures the flow of ions through the hERG channels in whole-cell patch-clamp configuration. Cells expressing hERG channels are captured on a planar substrate containing a micro-aperture. A high-resistance "giga-seal" is formed between the cell membrane and the substrate, allowing for the measurement of whole-cell currents. A specific voltage protocol is applied to elicit hERG currents, and the effect of the test compound on the current amplitude is quantified to determine its inhibitory potency.
Protocol:
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel in appropriate culture medium.
-
On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution to ensure cell viability.
-
Resuspend the cells in an extracellular solution at a concentration of 1-5 x 106 cells/mL.
-
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES; pH 7.2 with KOH.
-
-
Automated Patch Clamp Procedure (Example using a 384-well platform):
-
Prime the instrument and the 384-well patch plate with the internal and external solutions.
-
Dispense the cell suspension into the designated wells of the patch plate.
-
Initiate the automated cell capture, sealing, and whole-cell formation sequence.
-
Apply a pre-defined voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Establish a stable baseline recording of the hERG current.
-
Apply a series of increasing concentrations of the this compound analog (test compound) to the cells. Allow for sufficient incubation time (typically 3-5 minutes) at each concentration to reach steady-state block.
-
Record the hERG current at each compound concentration.
-
At the end of the experiment, apply a high concentration of a known hERG blocker (e.g., Dofetilide) to determine the baseline current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each compound concentration.
-
Normalize the current amplitudes to the control (vehicle) response.
-
Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Thallium Flux Assay for hERG Inhibition
This is a fluorescence-based functional assay that is well-suited for high-throughput screening.
Principle: The assay utilizes the permeability of potassium channels, including hERG, to thallium ions (Tl+). Cells expressing hERG channels are loaded with a Tl+-sensitive fluorescent dye. When the hERG channels are opened by a potassium-containing stimulus, Tl+ ions from the extracellular solution flow into the cells and bind to the dye, causing an increase in fluorescence. hERG channel blockers inhibit this influx of Tl+, resulting in a reduced fluorescence signal.[10][11]
Protocol:
-
Cell Plating:
-
Seed HEK293 or U2OS cells stably expressing the hERG channel into 384- or 1536-well black-walled, clear-bottom microplates at an appropriate density.
-
Incubate the plates overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates at room temperature for 60-90 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in an appropriate assay buffer.
-
Add the compound dilutions to the respective wells of the cell plate.
-
Include vehicle controls (e.g., DMSO) and a positive control (a known hERG blocker).
-
Incubate the plates at room temperature for 10-20 minutes.
-
-
Thallium Influx and Signal Detection:
-
Prepare a stimulus buffer containing potassium chloride (to open the hERG channels) and thallium sulfate.
-
Using a fluorescence plate reader equipped with an automated injector, add the stimulus buffer to each well.
-
Immediately begin kinetic fluorescence measurements (e.g., excitation at 488 nm, emission at 525 nm) for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay for hERG
This assay provides a high-throughput method to identify compounds that bind to the hERG channel, although it does not provide functional information.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]dofetilide) from the hERG channel.[8][12] Membranes prepared from cells overexpressing the hERG channel are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The amount of bound radioactivity is measured, and a decrease in binding in the presence of the test compound indicates competition for the same binding site.
Protocol:
-
Membrane Preparation:
-
Homogenize HEK293 cells stably expressing the hERG channel in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well filter plate, add the hERG membrane preparation, the radioligand (e.g., [3H]dofetilide at a concentration near its Kd), and varying concentrations of the this compound analog.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled hERG blocker).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of the wells through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mat and add a scintillation cocktail.
-
Measure the radioactivity in each filter spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition as a function of the compound concentration and fit the data to determine the IC50 or Ki value.
-
Visualizations
This compound's Mechanism of Action on Cardiac Myocyte Ion Channels
Figure 2: this compound's dual effect on cardiac ion channels, leading to a prolonged action potential.
Experimental Workflow for hERG Screening
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Fumarate used for? [synapse.patsnap.com]
- 4. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 9. Structural determinants of HERG channel block by clofilium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The [3H]dofetilide binding assay is a predictive screening tool for hERG blockade and proarrhythmia: Comparison of intact cell and membrane preparations and effects of altering [K+]o - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Ibutilide's Effect on Intracellular Calcium Using Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing fluorescent assays to measure the effects of Ibutilide on intracellular calcium concentration. The protocols are intended for researchers in cell biology, pharmacology, and drug development who are investigating the cellular mechanisms of antiarrhythmic drugs.
Introduction
This compound is a class III antiarrhythmic agent used for the acute termination of atrial fibrillation and flutter.[1] Its primary mechanism of action involves the prolongation of the action potential duration by blocking the rapid component of the delayed rectifier potassium current (IKr).[2] Additionally, this compound activates a slow, inward sodium current.[3][4] While not a direct calcium channel blocker, its modulation of the cardiac action potential can indirectly influence intracellular calcium dynamics.[5][6]
Fluorescent calcium indicators are essential tools for studying intracellular calcium signaling.[7][8] These dyes exhibit a change in their fluorescent properties upon binding to Ca2+, allowing for the real-time measurement of changes in intracellular calcium concentration.[7][8][9] This document provides protocols for using two common calcium indicators, Fluo-4 AM and Fura-2 AM, to assess the impact of this compound on intracellular calcium levels in relevant cell types, such as cardiomyocytes.
Signaling Pathway of this compound's Action
The following diagram illustrates the primary mechanism of action of this compound on cardiac myocyte ion channels, which indirectly influences intracellular calcium levels.
References
- 1. This compound for treatment of atrial fibrillation in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Ion Channel Expression Following Ibutilide Treatment
References
- 1. ahajournals.org [ahajournals.org]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. Class III antiarrhythmic drugs amiodarone and dronedarone impair KIR2.1 backward trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ibutilide Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ibutilide in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound Fumarate injection?
A1: this compound Fumarate injection should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F). It is also advised to store the vial in its carton to protect it from light.
Q2: What are the compatible diluents for this compound Fumarate injection?
A2: this compound Fumarate injection is compatible with 0.9% Sodium Chloride Injection and 5% Dextrose Injection.
Q3: How long is a diluted this compound solution stable?
A3: Admixtures of this compound with approved diluents are chemically and physically stable for 24 hours at room temperature (15°C to 30°C or 59°F to 86°F) and for 48 hours when refrigerated (2°C to 8°C or 36°F to 46°F).
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathways for this compound include oxidation and hydrolysis. Forced degradation studies have shown that this compound is particularly susceptible to oxidative stress, which can lead to complete degradation. Acidic conditions can also cause significant degradation, resulting in the formation of impurities. Known related substances and potential degradation products include N-dealkylated species, hydroxylated analogs, and desalkyl impurities.
Q5: What are the visual signs of this compound solution instability?
A5: Any visual evidence of particulate matter, discoloration, or haziness in the solution is an indication of instability. Such solutions should not be used.
Troubleshooting Guide for this compound Instability
This guide addresses specific issues that may arise during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of this compound concentration in solution. | pH-related degradation: this compound is formulated at an acidic pH (approximately 4.6). Deviations from this pH can accelerate hydrolysis. | - Verify the pH of your solution. - Use buffered solutions to maintain the optimal pH range. - If dilution is necessary, use the recommended diluents (0.9% NaCl or 5% Dextrose). |
| Temperature-induced degradation: Storage at elevated temperatures can increase the rate of chemical degradation. | - Store stock and diluted solutions at the recommended temperatures. - For short-term storage (up to 24 hours), room temperature is acceptable. For longer periods (up to 48 hours), refrigeration is recommended. - Avoid repeated freeze-thaw cycles. | |
| Oxidative degradation: Exposure to oxidizing agents can lead to significant loss of active this compound. | - Avoid introducing any potential oxidizing agents into the solution. - Prepare solutions in an environment with minimal exposure to atmospheric oxygen where possible. - Consider purging solutions with an inert gas (e.g., nitrogen or argon) for long-term experiments. | |
| Photodegradation: Exposure to light, particularly UV light, can contribute to degradation. | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products: Stress conditions such as improper pH, temperature, or light exposure can lead to the formation of degradation products. | - Refer to the "Known Degradation Products" section below to identify potential impurities. - Perform a forced degradation study on a reference standard to generate and identify degradation product peaks under your specific HPLC conditions. - Adjust experimental conditions to minimize degradation as outlined in this guide. |
| Precipitation or cloudiness in the solution. | Solubility issues: Changes in pH or temperature can affect the solubility of this compound Fumarate. | - Ensure the pH of the solution is within the recommended range. - Check for compatibility with other components in your experimental system. - If precipitation occurs upon refrigeration, allow the solution to slowly warm to room temperature and gently agitate to redissolve. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation under various conditions are not extensively published, the following table summarizes the expected stability based on general principles for methanesulfonanilide drugs and available information.
| Condition | Parameter | Expected Stability Outcome | Notes |
| pH | Acidic (pH < 4) | Potential for hydrolysis. A significant impurity has been observed under acid stress. | The commercial formulation is buffered to pH 4.6 to ensure stability. |
| Neutral (pH 7) | Increased susceptibility to degradation compared to the formulated pH. | ||
| Basic (pH > 8) | Likely to accelerate degradation. | Base-catalyzed hydrolysis is a common degradation pathway for similar compounds. | |
| Temperature | Refrigerated (2-8°C) | High stability. Recommended for storage of diluted solutions for up to 48 hours. | |
| Room Temp (20-25°C) | Good stability. Diluted solutions are stable for up to 24 hours. | ||
| Elevated (>40°C) | Increased rate of degradation is expected. | Thermal stress is a common method in forced degradation studies to accelerate the formation of degradation products. | |
| Light | Protected from Light | Stable. | Recommended for storage of both the concentrate and diluted solutions. |
| Exposed to UV/Fluorescent | Potential for photodegradation. | The extent of degradation is dependent on the intensity and duration of light exposure. | |
| Oxidation | Presence of Oxidizing Agents (e.g., H₂O₂) | Highly unstable. Complete degradation has been reported. | Avoid contact with peroxides and other strong oxidizing agents. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This method is adapted from published literature and can be used to assess the stability of this compound in solution and to separate it from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a gradient of acetonitrile in 20mM potassium dihydrogen phosphate buffer (pH adjusted to 6.8 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 231 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound Fumarate reference standard in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to fall within the linear range of the assay.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Analysis: Compare the peak area of this compound in the sample to that of the standard to determine the concentration. The appearance of new peaks or a decrease in the main this compound peak area indicates degradation.
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Incubate an this compound solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of this compound Fumarate and an this compound solution to elevated temperatures (e.g., 70°C) for an extended period.
-
Photodegradation: Expose an this compound solution to a calibrated light source (e.g., UV-A and visible light) as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method to observe the extent of degradation and the profile of degradation products.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound on cardiac ion channels.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound solutions.
Technical Support Center: Minimizing Ibutilide-Induced Torsades de Pointes in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental models of ibutilide-induced torsades de pointes (TdP).
Troubleshooting Guides
This section addresses common issues encountered during experiments designed to investigate or mitigate this compound-induced TdP.
| Problem | Potential Cause | Troubleshooting Steps |
| High incidence of TdP despite protocol adherence | 1. Suboptimal Electrolyte Concentrations: Hypokalemia and hypomagnesemia are significant risk factors for TdP.[1][2][3] 2. Inadequate Magnesium Prophylaxis: Insufficient dosage of magnesium sulfate may not effectively suppress TdP.[1][2] 3. Model Sensitivity: The chosen experimental model may have a lower threshold for developing arrhythmias. | 1. Verify and Correct Electrolyte Levels: Ensure perfusate/culture medium potassium and magnesium concentrations are within the physiological range before and during the experiment.[3][4] 2. Optimize Magnesium Dosage: For in vivo models, consider a prophylactic dose of 5 g of magnesium sulfate administered over one hour before this compound, followed by 5 g over the next two hours.[2] For in vitro models, titrate magnesium concentration to determine the optimal protective dose. 3. Re-evaluate Model Choice: If TdP incidence remains unmanageably high, consider using a less sensitive model or adjusting baseline experimental conditions. |
| Variable or inconsistent response to this compound | 1. Drug Stability and Preparation: Improper storage or preparation of the this compound solution can affect its potency. 2. Inconsistent Drug Delivery: Variations in infusion rates or bolus administration can lead to fluctuating drug concentrations at the target tissue. 3. Biological Variability: Differences in ion channel expression and function between individual animals or cell preparations can contribute to variability.[5] | 1. Ensure Proper Drug Handling: Prepare fresh this compound solutions for each experiment and protect from light if necessary. Follow the manufacturer's storage recommendations. 2. Calibrate and Monitor Delivery Systems: Regularly calibrate infusion pumps and ensure consistent and accurate drug delivery. 3. Increase Sample Size and Standardize Procedures: A larger sample size can help account for biological variability. Standardize all experimental procedures to minimize inter-assay variation. |
| Difficulty in accurately measuring electrophysiological parameters (QTc, APD, TDR) | 1. Signal Noise and Artifacts: Poor signal quality can obscure the precise start and end points of waveforms. 2. Incorrect Measurement Technique: Inconsistent lead placement or improper software analysis can lead to measurement errors. 3. Inappropriate Pacing Protocol: The pacing cycle length can influence action potential duration and other parameters.[6] | 1. Optimize Recording Setup: Ensure proper grounding and shielding of equipment to minimize electrical noise. Use high-quality electrodes and ensure good contact with the tissue. 2. Standardize Measurement Procedures: Clearly define the landmarks for measuring intervals (e.g., the end of the T-wave) and apply them consistently. Utilize automated analysis software with validated algorithms where possible. 3. Maintain Consistent Pacing: Use a consistent pacing cycle length throughout the experiment, especially when comparing pre- and post-drug effects.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced Torsades de Pointes?
A1: this compound, a class III antiarrhythmic agent, primarily induces TdP by blocking the rapidly activating delayed rectifier potassium current (IKr), which is encoded by the hERG gene.[5][7][8] This blockade prolongs the repolarization phase of the cardiac action potential, leading to a prolonged QT interval on the electrocardiogram (ECG).[9][10][11] Some evidence also suggests that this compound may enhance the late inward sodium current, further contributing to action potential duration prolongation.[9][10] This delayed repolarization can lead to the development of early afterdepolarizations (EADs), which can trigger TdP.[9][10][12]
Q2: What are the key risk factors for developing this compound-induced TdP in experimental models?
A2: Several factors can increase the susceptibility of experimental models to this compound-induced TdP. These include:
-
Hypokalemia and Hypomagnesemia: Low extracellular potassium and magnesium levels exacerbate the effects of IKr blockade.[1][2][3]
-
Bradycardia: A slower heart rate can lead to greater prolongation of the action potential duration, increasing the risk of EADs.[1][2]
-
Female Sex: Clinical studies have shown a higher incidence of drug-induced TdP in females, a factor that may be relevant in animal models.[2]
-
Genetic Predisposition: Subclinical mutations in ion channel genes can reduce the heart's "repolarization reserve," making it more susceptible to drug-induced arrhythmias.[5]
Q3: What are some effective strategies to mitigate this compound-induced TdP in a laboratory setting?
A3: Several strategies can be employed to minimize the incidence of TdP:
-
Magnesium Sulfate Administration: Prophylactic administration of magnesium sulfate is a clinically effective method to reduce the risk of TdP.[1][2]
-
Correction of Electrolyte Imbalances: Maintaining normal physiological levels of potassium and magnesium is crucial before and during this compound administration.[3][4]
-
Increasing Gap Junction Coupling: Enhancing intercellular communication through gap junctions, for example with agents like antiarrhythmic peptide 10 (AAP10), can reduce the transmural dispersion of repolarization (TDR) and suppress TdP.[3][4][12]
-
Overdrive Pacing: Increasing the heart rate through electrical pacing can shorten the QT interval and prevent the onset of TdP.[1]
Q4: Which experimental models are most suitable for studying this compound-induced TdP?
A4: The choice of model depends on the specific research question:
-
In vitro cellular models: Isolated cardiac myocytes (e.g., from guinea pigs, rabbits) and cell lines expressing hERG channels (e.g., AT-1 cells) are ideal for studying the direct effects of this compound on ion channel function using techniques like patch-clamping.[7][8]
-
Ex vivo heart models: Langendorff-perfused or arterially perfused ventricular wedge preparations (e.g., from rabbits) allow for the study of this compound's effects on integrated cardiac electrophysiology, including action potential duration, QT interval, and the development of arrhythmias, while controlling for systemic influences.[3][4]
-
In vivo models: Animal models (e.g., canine, rabbit) are essential for studying the systemic effects of this compound and for evaluating the efficacy and safety of potential mitigation strategies in a more physiologically relevant context.[9][10][13]
Q5: What are the expected electrophysiological changes following this compound administration in a rabbit ventricular wedge model?
A5: In an arterially perfused rabbit left ventricular wedge preparation, this compound administration is expected to cause a significant prolongation of the QT interval and the Tpeak-Tend (Tp-e) interval, which is a measure of the transmural dispersion of repolarization.[12] The ratio of Tp-e/QT is also expected to increase.[12] These changes reflect the prolongation of the action potential duration and an increased heterogeneity of repolarization across the ventricular wall, which are key substrates for the development of TdP.[3]
Quantitative Data Summary
The following tables summarize quantitative data from experimental studies on the effects of this compound and potential mitigating agents.
Table 1: Effect of this compound on Cardiac Electrophysiological Parameters in Rabbit Ventricular Wedge Preparation
| Parameter | Control | This compound | P-value |
| QT interval (msec) | 303 ± 19 | 498 ± 68 | <0.001 |
| Tp-e (msec) | 50 ± 7 | 116 ± 24 | <0.01 |
| Tp-e/QT ratio | 0.16 ± 0.02 | 0.23 ± 0.04 | <0.01 |
| Data from a study using coronary-perfused rabbit ventricular wedge preparations at a basic cycle length of 2,000 msec.[12] |
Table 2: Comparative Electrophysiological Effects of this compound and Procainamide in Human Atrial Flutter
| Parameter | This compound (% Change) | Procainamide (% Change) | P-value |
| Atrial Monophasic Action Potential Duration (MAPD) | +30% | +18% | <0.001 |
| Atrial Cycle Length (CL) | +16% | +26% | <0.001 |
| MAPD/CL Ratio | +13% | -6% | <0.01 |
| Data from a clinical study comparing the effects of intravenous this compound and procainamide.[14][15] |
Experimental Protocols
Protocol 1: Arterially Perfused Rabbit Left Ventricular Wedge Preparation
This protocol is adapted from studies investigating the effects of this compound on transmural dispersion of repolarization and TdP.[3][4]
-
Animal Preparation: Humanely euthanize a rabbit in accordance with institutional animal care and use committee guidelines.
-
Heart Excision: Rapidly excise the heart and cannulate the aorta for Langendorff perfusion with cold Tyrode's solution.
-
Wedge Preparation: Dissect a wedge of tissue from the left ventricle, including the epicardium, mid-myocardium, and endocardium.
-
Arterial Perfusion: Cannulate a small artery supplying the wedge and perfuse with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
-
Electrophysiological Recordings:
-
Place a stimulating electrode on the endocardial surface for pacing.
-
Record a transmural ECG using electrodes placed on the epicardial and endocardial surfaces.
-
Use floating microelectrodes to simultaneously record action potentials from the epicardium, M-region, and endocardium.
-
-
Experimental Procedure:
-
Allow the preparation to stabilize for a period (e.g., 60 minutes).
-
Record baseline electrophysiological parameters at a set pacing cycle length (e.g., 2000 ms).
-
Perfuse the wedge with a solution containing this compound at the desired concentration. To mimic clinical risk factors, hypokalemia and hypomagnesemia can be induced by modifying the perfusate.[3][4]
-
Record changes in QT interval, Tp-e interval, action potential duration at 90% repolarization (APD90), and the incidence of EADs and TdP.
-
To test mitigating agents, co-perfuse with the agent of interest (e.g., AAP10) and this compound.[4]
-
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound and any interventions on the measured electrophysiological parameters.
Protocol 2: Whole-Cell Patch-Clamp Analysis of IKr in a Mammalian Cell Line
This protocol is based on studies assessing the direct effects of this compound on the hERG/IKr current.[8]
-
Cell Culture: Culture a suitable mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) under standard conditions.
-
Cell Preparation: Dissociate the cells into a single-cell suspension for electrophysiological recording.
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Form a high-resistance (giga-ohm) seal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use appropriate intracellular and extracellular solutions to isolate the IKr current.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV).
-
Apply a depolarizing pulse to a positive potential (e.g., +20 mV) to activate the IKr channels.
-
Repolarize the membrane to a negative potential (e.g., -50 mV) to record the deactivating tail current, which is a measure of IKr.
-
-
Drug Application:
-
Record baseline IKr currents.
-
Perfuse the cell with an extracellular solution containing this compound at various concentrations.
-
Record the IKr current at each concentration to determine the concentration-dependent block.
-
-
Data Analysis:
-
Measure the amplitude of the tail current before and after drug application.
-
Calculate the percentage of current block at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value for this compound's block of IKr.
-
Visualizations
Caption: Mechanism of this compound-Induced Torsades de Pointes.
Caption: General Experimental Workflow for Assessing this compound Effects.
Caption: Troubleshooting Decision Tree for High TdP Incidence.
References
- 1. thepermanentejournal.org [thepermanentejournal.org]
- 2. ECG Diagnosis: this compound-induced Torsade de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Increasing gap junction coupling suppresses this compound-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-induced Inhibition and Trafficking Disruption of ion Channels: Pathogenesis of QT Abnormalities and Drug-induced Fatal Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. This compound-induced long QT syndrome and torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increasing gap junction coupling suppresses this compound-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental models of torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Antiarrhythmic actions of intravenous this compound compared with procainamide during human atrial flutter and fibrillation: electrophysiological determinants of enhanced conversion efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ibutilide Formulations for In-Vivo Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Ibutilide for in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in-vivo studies?
This compound is a class III antiarrhythmic agent used to treat atrial fibrillation and flutter. For in-vivo studies, achieving an appropriate concentration in a biocompatible solvent system is crucial for accurate and reproducible results. While the fumarate salt of this compound is highly water-soluble, researchers may encounter solubility challenges if using the free base form or when preparing concentrated stock solutions in non-aqueous solvents.
Q2: What is the difference in solubility between this compound fumarate and this compound free base?
This compound fumarate is a white to off-white powder with an aqueous solubility of over 100 mg/mL at a pH of 7 or lower[1][2][3]. The free base form (CAS 122647-31-8), being a weakly basic compound, is expected to have significantly lower aqueous solubility. The salt form enhances solubility by allowing the molecule to ionize in aqueous solutions. Researchers working with the free base will likely need to employ formulation strategies to improve its solubility for in vivo administration.
Q3: What are the recommended solvents for this compound?
For laboratory use, this compound fumarate has demonstrated good solubility in several common solvents. The choice of solvent will depend on the experimental requirements, such as the desired concentration and the route of administration.
| Solvent | Solubility of this compound Fumarate | Reference |
| Water (with sonication) | ≥16.4 mg/mL | [4] |
| Dimethyl sulfoxide (DMSO) | ≥25.6 mg/mL | [4] |
| Ethanol (with sonication) | ≥2.69 mg/mL | [4] |
Note: The commercially available injection is an aqueous solution of this compound fumarate at a pH of approximately 4.6[3].
Q4: Can I use the commercial formulation of this compound (Corvert®) for my animal studies?
Yes, the commercial formulation is a sterile, isotonic, clear, colorless, aqueous solution and can be used. It can be administered undiluted or further diluted in 0.9% Sodium Chloride Injection or 5% Dextrose Injection[5]. However, for preclinical research, it is common to prepare fresh formulations from the powdered compound to have better control over the concentration and vehicle components.
Troubleshooting Guide
Issue: My this compound solution is cloudy or shows precipitation.
This can occur for several reasons, including exceeding the solubility limit, temperature changes, or pH shifts. Here are some troubleshooting steps:
-
Verify the Salt Form: Ensure you are using the highly soluble fumarate salt of this compound. If you are using the free base, you will need to use a solubilization strategy.
-
Check the Concentration: You may be exceeding the solubility of this compound in your chosen solvent. Refer to the solubility table above and consider diluting your solution.
-
Sonication and Gentle Warming: For some solvents, sonication or gentle warming (to around 37°C) can help dissolve the compound[4]. However, be cautious with warming as it can degrade the compound. Always check for stability information.
-
pH Adjustment: this compound fumarate's solubility is pH-dependent, with higher solubility at lower pH[1][2][3]. For aqueous solutions, ensuring the pH is 7 or below can prevent precipitation.
-
For Co-solvent Formulations (e.g., DMSO/PEG/Tween):
-
Order of Addition: When preparing mixed-vehicle formulations, the order of adding the solvents can be critical. It is often best to dissolve the compound in the primary organic solvent (e.g., DMSO) first before adding co-solvents and the aqueous component.
-
Precipitation upon Aqueous Dilution: If the compound precipitates when adding the aqueous phase (e.g., saline or PBS), this is a common issue with co-solvent formulations. To mitigate this:
-
Decrease the initial concentration of this compound in the organic solvent.
-
Increase the proportion of co-solvents like PEG300 and Tween 80.
-
Add the aqueous phase slowly while vortexing or stirring.
-
Consider using a surfactant to create a micellar solution or an emulsion[6].
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Fumarate for Intravenous Administration in Rodents
This protocol is adapted from a common vehicle system for poorly water-soluble compounds in preclinical in-vivo studies.
Materials:
-
This compound fumarate powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound fumarate in DMSO. For example, dissolve this compound fumarate in DMSO to a concentration of 10 mg/mL. Gentle warming and sonication can be used to aid dissolution.
-
Prepare the vehicle mixture. In a separate sterile tube, mix the vehicle components in the desired ratio. A common vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Prepare the final dosing solution. Add the appropriate volume of the this compound stock solution to the vehicle mixture to achieve the final desired concentration for injection. For example, to prepare a 1 mg/mL dosing solution, add 1 part of the 10 mg/mL stock solution to 9 parts of the vehicle mixture.
-
Ensure complete dissolution. Vortex the final solution thoroughly to ensure it is clear and free of any particulates before administration. The solution should be prepared fresh on the day of the experiment.
Logical Workflow for Formulation Troubleshooting
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. apexbt.com [apexbt.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ibutilide and Dofetilide on Cardiac Action Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Ibutilide and Dofetilide, two prominent Class III antiarrhythmic agents. Both drugs are utilized for managing atrial arrhythmias, yet their subtle mechanistic differences lead to distinct electrophysiological profiles. This document delves into their comparative effects on the cardiac action potential, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Currents
Both this compound and Dofetilide are classified as Class III antiarrhythmics because their primary effect is to prolong the cardiac action potential duration (APD), thereby increasing the effective refractory period (ERP).[1][2] This is mainly achieved by blocking the rapid component of the delayed rectifier potassium current (IKr), which is crucial for phase 3 repolarization of the cardiac action potential.[3][4][5]
Dofetilide is a highly selective and potent blocker of the IKr channel.[4][6][7] It exhibits minimal to no effect on other cardiac ion channels, such as sodium or calcium channels, at clinically relevant concentrations.[4][7][8] This specificity makes it a "pure" IKr blocker.
This compound , while also a potent IKr blocker, possesses a dual mechanism of action.[3][9][10] In addition to inhibiting IKr, it also activates a slow, inward sodium current (INa-s) during the plateau phase (phase 2) of the action potential.[3][11][12][13] This inward sodium current further contributes to delaying repolarization and prolonging the action potential duration.
Figure 1: Comparative signaling pathways of Dofetilide and this compound on cardiac ion channels.
Comparative Electrophysiological Effects
The differing mechanisms of this compound and Dofetilide translate to distinct quantitative effects on cardiac electrophysiology. Both drugs prolong the Action Potential Duration (APD), Effective Refractory Period (ERP), and the QT interval on an electrocardiogram.
| Parameter | This compound Effect | Dofetilide Effect | Key Observations |
| IKr Block (EC50) | ~20 nmol/L[10][14] | ~12 nmol/L[10][14] | Both are potent IKr blockers, with Dofetilide showing slightly higher potency in some studies.[10][14] |
| Action Potential Duration (APD) | Significant dose-dependent increase.[3][15] In human atrial fibrillation, increased Monophasic APD (MAPD) by 52%.[16] | Significant dose-dependent increase.[15][17] Prolonged MAPD at 90% repolarization by 11-13% in human ventricles.[17] | This compound's dual mechanism may lead to more pronounced APD prolongation in certain conditions.[16] |
| Effective Refractory Period (ERP) | Increases atrial and ventricular refractoriness.[9][12] | Increases atrial and ventricular refractoriness.[4][18] Prolonged ventricular ERP by 9-13%.[17] | The increase in ERP is a direct consequence of APD prolongation for both drugs and is central to their antiarrhythmic effect.[1][18] |
| QT Interval | Dose-dependent prolongation.[9][11] | Dose-dependent prolongation.[6] | QT prolongation is a hallmark of both drugs and the primary driver of proarrhythmic risk (Torsades de Pointes).[1][6][9] |
| Rate Dependence | Exhibits reverse rate-dependent effects in the ventricle (less effect at faster heart rates).[15] | Also shows reverse rate-dependent effects, with more pronounced action at slower heart rates.[5][15] | This shared characteristic can be problematic, as the drugs are less effective when needed most (during tachycardia) and have a greater proarrhythmic effect at rest. |
Experimental Protocols
The data presented are derived from established experimental models. Below are representative protocols for assessing the electrophysiological effects of these compounds.
Protocol 1: Monophasic Action Potential (MAP) Recording in an Animal Model
This ex vivo protocol is used to measure APD and ERP in intact cardiac tissue.
-
Animal Preparation: A canine model is anesthetized (e.g., with pentobarbital), and the heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution.[15]
-
Drug Administration: After obtaining stable baseline recordings, this compound or Dofetilide is infused into the perfusate at increasing concentrations.
-
Pacing Protocol: The right atrium or ventricle is paced at fixed cycle lengths (e.g., 400-600 ms) using a bipolar stimulating electrode.[15][18]
-
MAP Recording: A contact electrode catheter is placed on the epicardial surface of the atrium and ventricle to record monophasic action potentials.[15][17]
-
Data Analysis: The MAP duration at 90% repolarization (MAPD90) is measured. The ERP is determined by introducing premature stimuli after a train of paced beats until capture is lost. Changes from baseline are calculated for each drug concentration.
Protocol 2: Whole-Cell Patch-Clamp Assay for IKr Current
This in vitro protocol quantifies the direct effect of the drugs on the IKr channel.
-
Cell Preparation: Mouse atrial tumor myocytes (AT-1 cells) or other cell lines stably expressing the hERG channel (which encodes IKr) are cultured and prepared for electrophysiological recording.[10]
-
Recording Configuration: The whole-cell patch-clamp technique is employed. A glass micropipette forms a high-resistance seal with the cell membrane, which is then ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp Protocol: The cell membrane potential is clamped at a holding potential (e.g., -80 mV). A specific voltage pulse protocol is applied to elicit and isolate the IKr current (e.g., depolarization to +20 mV for 1 second, followed by a repolarizing step to -40 mV to record the tail current).[14]
-
Drug Application: After recording baseline IKr currents, this compound or Dofetilide is applied to the extracellular solution via a perfusion system at various concentrations.
-
Data Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of current inhibition is calculated for each concentration to generate a dose-response curve and determine the EC50 value.[10][14]
Figure 2: Typical experimental workflows for evaluating this compound and Dofetilide effects.
Proarrhythmic Potential: Torsades de Pointes (TdP)
The primary safety concern for both this compound and Dofetilide is the risk of proarrhythmia, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia associated with significant QT prolongation.[1][9][19]
-
Mechanism of TdP: Excessive prolongation of the APD can lead to the development of early afterdepolarizations (EADs), which are abnormal depolarizations during phase 2 or 3. If these EADs reach the threshold, they can trigger ventricular tachyarrhythmias like TdP.[11]
-
Comparative Risk: Both drugs carry a boxed warning for life-threatening arrhythmias.[9] The risk is dose-dependent and necessitates careful patient selection and monitoring.[9][11] Some animal models suggest this compound may cause less proarrhythmia than Dofetilide, but this has not been consistently demonstrated in clinical practice.[11][13] The short half-life of intravenous this compound (average 6 hours) means that any proarrhythmic risk is generally confined to a short period post-infusion.[9][11]
Figure 3: Logical flow from drug mechanism to clinical outcomes for this compound and Dofetilide.
Summary and Conclusion
This compound and Dofetilide are both effective Class III antiarrhythmic agents that prolong the cardiac action potential primarily through IKr blockade.
-
Key Similarity: Their principal antiarrhythmic action and main safety concern (TdP via QT prolongation) are fundamentally linked to delaying cardiac repolarization. Both exhibit reverse rate-dependent effects.
-
Key Difference: The defining distinction is this compound's secondary mechanism of activating the slow inward sodium current (INa-s). This dual action may contribute to its efficacy in acute cardioversion scenarios.
-
Research Implications: Dofetilide's high selectivity for the IKr channel makes it a valuable tool for specifically studying the role of this current in cardiac physiology and pharmacology. This compound provides a model for investigating the effects of multi-channel modulation, which may offer different efficacy and safety profiles.
For drug development professionals, understanding these differences is crucial for designing safer and more effective antiarrhythmic therapies. For researchers, the distinct profiles of this compound and Dofetilide offer complementary tools to probe the intricate mechanisms of cardiac repolarization and arrhythmogenesis.
References
- 1. Class III Antiarrhythmics - this compound, Dofetilide Mnemonic for USMLE [pixorize.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Dofetilide - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. pure.psu.edu [pure.psu.edu]
- 14. ahajournals.org [ahajournals.org]
- 15. Comparison of the rate dependent effects of dofetilide and this compound in the newborn heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Effect of dofetilide on cardiac repolarization in patients with ventricular tachycardia. A study using simultaneous monophasic action potential recordings from two sites in the right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. UpToDate 2018 [doctorabad.com]
Ibutilide vs. Sotalol: A Comparative Analysis of Ventricular Refractoriness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological effects of ibutilide and sotalol on ventricular refractoriness, supported by experimental data. Both agents are Class III antiarrhythmics, known for their ability to prolong the cardiac action potential and, consequently, the refractory period of myocardial tissue. Understanding their distinct mechanisms and comparative efficacy is crucial for informed research and development in the field of antiarrhythmic therapies.
Comparative Efficacy on Ventricular Refractoriness
The following table summarizes the quantitative effects of this compound and sotalol on ventricular refractoriness as reported in separate clinical studies. It is important to note that these data are not from a head-to-head comparative trial and were obtained under different experimental conditions and in different patient populations.
| Parameter | This compound | Sotalol |
| Change in Ventricular Effective Refractory Period (ERP) | A study on patients with accessory pathways demonstrated a prolongation of the antegrade AV node ERP from 252 ± 60 ms to 303 ± 70 ms and the antegrade accessory pathway ERP from 275 ± 40 ms to 320 ± 60 ms.[1][2] | In a study involving patients with spontaneous sustained ventricular tachycardia, sotalol (in combination with a class Ia antiarrhythmic agent) increased the ventricular ERP from a baseline of 258 ± 4 ms to 310 ± 6 ms at a 600-ms drive cycle length.[3] |
| Change in Right Ventricular Monophasic Action Potential Duration (RV-MAPD) | In a study of patients undergoing electrophysiological evaluation, this compound prolonged the RV-MAPD by 48 ms at a pacing cycle length of 600 ms and by 55 ms at a pacing cycle length of 350 ms.[4] | Data not available from the reviewed sources. |
| Primary Mechanism of Action | Primarily enhances the slow inward sodium current (INa-slow) and also blocks the rapid component of the delayed rectifier potassium current (IKr).[5][6] | Primarily blocks the rapid component of the delayed rectifier potassium current (IKr); also exhibits non-selective beta-adrenergic blocking activity.[7][8] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and sotalol in prolonging ventricular repolarization are illustrated below.
Caption: Signaling pathways of this compound and Sotalol.
Experimental Protocols
The measurement of ventricular refractoriness is a cornerstone of electrophysiological studies. The data presented in this guide were primarily obtained using the extrastimulus technique to determine the ventricular effective refractory period (ERP).
Measurement of Ventricular Effective Refractory Period (ERP)
Objective: To determine the longest coupling interval at which a premature stimulus fails to elicit a propagated ventricular response.
Procedure:
-
Catheter Placement: Multipolar electrode catheters are positioned in the right ventricle under fluoroscopic guidance.
-
Pacing Protocol:
-
A drive train of 8 to 10 paced beats (S1) is delivered at a fixed cycle length (e.g., 600 ms).
-
Following the last beat of the drive train, a single premature stimulus (S2) is introduced at a specified coupling interval.
-
The S1-S2 coupling interval is progressively decreased in decrements of 10 ms until the S2 stimulus fails to capture the ventricle.
-
-
ERP Determination: The ventricular ERP is defined as the longest S1-S2 coupling interval that does not result in a ventricular depolarization.
-
Data Recording: Intracardiac electrograms and surface ECG are continuously monitored and recorded to assess for capture and arrhythmias.
Caption: Experimental workflow for ERP measurement.
Discussion
Both this compound and sotalol effectively prolong ventricular refractoriness, a key mechanism for their antiarrhythmic properties. This compound's unique dual mechanism of action, involving both sodium and potassium currents, may contribute to its potent effects on repolarization.[5][6] Sotalol's combined Class III and beta-blocking actions provide a different electrophysiological profile.[7][8]
The choice between these agents in a research or clinical setting depends on the specific arrhythmia, the patient's underlying cardiac condition, and the desired electrophysiological outcome. The risk of proarrhythmia, particularly Torsades de Pointes, is a significant consideration for both drugs and is related to the extent of QT prolongation.
This guide provides a foundational comparison based on available data. Direct, head-to-head comparative studies on ventricular refractoriness are needed to provide a more definitive assessment of their relative electrophysiological effects.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiologic mechanisms of antiarrhythmic efficacy of a sotalol and class Ia drug combination: elimination of reverse use dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequency-dependent electrophysiological effect of this compound on human atrium and ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Replicating key clinical trial findings of Ibutilide in a laboratory setting
For researchers, scientists, and drug development professionals, this guide provides a framework for replicating the key clinical trial findings of Ibutilide in a laboratory setting. By objectively comparing clinical data with established preclinical models, this document offers detailed experimental protocols and quantitative benchmarks to assess the translatability of laboratory findings.
Introduction
This compound is a class III antiarrhythmic agent approved for the acute termination of atrial fibrillation (AF) and atrial flutter (AFl). Clinical trials have demonstrated its efficacy in rapidly converting these arrhythmias to sinus rhythm. A key characteristic of this compound is its dual mechanism of action, which involves both the blockade of the rapid component of the delayed rectifier potassium current (IKr) and the activation of a late inward sodium current (INa-L). This guide outlines experimental approaches to replicate and quantify these effects in a controlled laboratory environment, providing a basis for comparison with pivotal clinical trial outcomes.
I. Clinical Trial Benchmarks
This compound's clinical efficacy is well-documented, with conversion rates for atrial flutter being consistently higher than for atrial fibrillation. The time to conversion is typically rapid, occurring within minutes of administration. However, a significant clinical consideration is the risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is associated with the QT interval prolongation.
Table 1: Key Efficacy and Safety Findings from this compound Clinical Trials
| Parameter | Atrial Fibrillation (AF) | Atrial Flutter (AFl) | Key Safety Finding |
| Conversion Rate | 31% - 51%[1][2][3] | 63% - 76%[1][2] | Torsades de Pointes: 1.7% (sustained), 8.3% (overall polymorphic VT)[1] |
| Mean Time to Conversion | ~31-34 minutes[2] | ~27-31 minutes[2] | QTc Prolongation: Dose-dependent and directly correlated with plasma concentration[1][4] |
Note: Conversion rates and times can vary based on the patient population and duration of the arrhythmia.
II. Replicating this compound's Mechanism of Action in vitro
The dual mechanism of this compound can be dissected and quantified using in vitro electrophysiological techniques, primarily patch-clamp assays on isolated cardiomyocytes or stable cell lines expressing the relevant ion channels.
A. Blockade of the Rapid Delayed Rectifier Potassium Current (IKr)
Objective: To quantify the potency and kinetics of this compound's block of the IKr current, a key component of its Class III antiarrhythmic effect.
Experimental Protocol:
-
Cell Preparation: Use human embryonic kidney (HEK293) cells stably expressing the hERG channel (which encodes IKr) or isolated ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit).
-
Recording Technique: Whole-cell patch-clamp.
-
Solutions:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10; pH 7.4 with NaOH.
-
Internal Solution (in mM): K-aspartate 120, KCl 30, MgATP 3, HEPES 10, EGTA 10, GTP (Tris salt) 0.1; pH 7.2 with KOH.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Depolarize to +20 mV for 1-2 seconds to activate the IKr channels.
-
Repolarize to -50 mV to elicit a large tail current, which is a measure of the IKr conductance.
-
Apply this compound at a range of concentrations (e.g., 1 nM to 1 µM) to determine the concentration-response relationship and the IC50 value.
-
Table 2: Comparison of Clinical and In Vitro IKr Blockade
| Parameter | Clinical Finding | Laboratory Benchmark |
| Mechanism | QTc prolongation[1][4] | Blockade of IKr tail current |
| Effective Concentration | Therapeutic plasma concentrations associated with QTc prolongation | IC50 for IKr block in the low nanomolar range (e.g., ~20 nM in AT-1 cells)[5] |
B. Activation of the Late Inward Sodium Current (INa-L)
Objective: To characterize the potentiation of the late inward sodium current by this compound.
Experimental Protocol:
-
Cell Preparation: Isolated ventricular myocytes from a suitable animal model (e.g., canine, rabbit) or cell lines expressing Nav1.5 channels.
-
Recording Technique: Whole-cell patch-clamp.
-
Solutions:
-
External Solution (in mM): As for IKr, but with the addition of a specific IKr blocker (e.g., dofetilide) to isolate the sodium current.
-
Internal Solution (in mM): As for IKr.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Depolarize to a potential near the action potential plateau (e.g., -20 mV) for a prolonged duration (e.g., 500 ms).
-
Measure the sustained inward current during the depolarization step.
-
The late sodium current is defined as the tetrodotoxin (TTX)-sensitive component of this sustained current[6].
-
Apply this compound to quantify the increase in the late sodium current.
-
Table 3: Comparison of Clinical and In Vitro Late Sodium Current Effects
| Parameter | Clinical Finding | Laboratory Benchmark |
| Mechanism | Contributes to action potential duration prolongation | Increased amplitude of the late inward sodium current |
| Effective Concentration | Therapeutic plasma concentrations | Nanomolar concentrations shown to activate a slow inward sodium current[1] |
III. In Vivo Models for Replicating Anti-Arrhythmic Efficacy
Animal models of atrial fibrillation are crucial for assessing the integrated effects of this compound on a whole-organ level and for bridging the gap between cellular assays and clinical outcomes.
A. Canine Model of Atrial Fibrillation
Objective: To evaluate the efficacy of this compound in terminating induced atrial fibrillation in a large animal model with cardiac electrophysiology similar to humans.
Experimental Protocol:
-
Animal Model: Mongrel dogs.
-
Induction of Atrial Fibrillation:
-
Quantification of Efficacy:
-
Administer a clinically relevant dose of this compound intravenously (e.g., 0.075 mg/kg bolus followed by infusion)[7].
-
Continuously monitor the electrocardiogram (ECG).
-
Primary Endpoint: Time to conversion from AF to sinus rhythm.
-
Secondary Endpoint: Percentage of animals converting to sinus rhythm within a specified timeframe (e.g., 60 minutes)[7].
-
B. Rabbit Model of Atrial Fibrillation
Objective: To assess the effects of this compound in a smaller, more accessible animal model of atrial fibrillation.
Experimental Protocol:
-
Animal Model: New Zealand White rabbits.
-
Induction of Atrial Fibrillation:
-
Anesthetize the animal.
-
Induce AF through rapid atrial pacing, often in the presence of autonomic stimulation (e.g., acetylcholine) to increase susceptibility.
-
-
Quantification of Efficacy:
-
Administer this compound intravenously.
-
Monitor the ECG for conversion to sinus rhythm.
-
Measure the duration of AF episodes before and after drug administration.
-
Table 4: Comparison of Clinical and In Vivo Efficacy
| Parameter | Clinical Finding (AF) | Canine Model Benchmark | Rabbit Model Benchmark |
| Conversion Rate | 31% - 51%[1][2][3] | High conversion rates observed (e.g., 100% in one study)[7] | Efficacy in terminating AF demonstrated |
| Time to Conversion | ~31-34 minutes[2] | Rapid conversion (median of 3 minutes in one study)[7] | To be determined based on specific protocol |
IV. Visualizing the Experimental Workflow and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows involved in replicating this compound's effects.
Caption: Mechanism of action of this compound leading to the termination of atrial fibrillation.
Caption: In vitro experimental workflow for assessing this compound's effects on ion channels.
Caption: In vivo experimental workflow for replicating this compound's anti-arrhythmic efficacy.
V. Conclusion
This guide provides a comprehensive framework for replicating the key clinical findings of this compound in a laboratory setting. By employing the detailed in vitro and in vivo protocols, researchers can generate quantitative data that can be directly compared with the established clinical benchmarks. This comparative approach is essential for validating preclinical models, understanding the translational relevance of laboratory findings, and guiding the development of novel antiarrhythmic therapies. The provided visualizations offer a clear overview of the underlying mechanisms and experimental workflows, facilitating a deeper understanding of this compound's pharmacology.
References
- 1. ahajournals.org [ahajournals.org]
- 2. jacc.org [jacc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound FUMARATE INJECTION [dailymed.nlm.nih.gov]
- 5. This compound, a methanesulfonanilide antiarrhythmic, is a potent blocker of the rapidly activating delayed rectifier K+ current (IKr) in AT-1 cells. Concentration-, time-, voltage-, and use-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validating the Specificity of Ibutilide for the IKr Current: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Ibutilide for the rapidly activating delayed rectifier potassium current (IKr), with a primary focus on its comparison with Dofetilide, a well-established selective IKr blocker. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate pharmacological tools for cardiovascular research.
Mechanism of Action: A Tale of Two Currents
This compound is classified as a class III antiarrhythmic agent, primarily known for its ability to prolong the cardiac action potential and refractory period.[1][2] Its mechanism, however, is a subject of some debate, with evidence pointing towards a dual action on two distinct ion currents:
-
IKr (hERG) Blockade: this compound is a potent blocker of the IKr current, which is crucial for cardiac repolarization.[3] This action is shared with other class III antiarrhythmics and is the primary contributor to its QT-prolonging effect.[2][4]
-
Activation of Slow Inward Sodium Current (INa-slow): Several studies suggest that this compound also activates a late, slow inward sodium current.[5][6][7] This action is thought to contribute to its action potential prolonging effects, but also differentiates it from "pure" IKr blockers.[8]
In contrast, Dofetilide is widely regarded as a highly selective IKr blocker.[9][10][11][12] At clinically and experimentally relevant concentrations, it exhibits minimal effects on other cardiac ion channels, such as the slow delayed rectifier potassium current (IKs), the inward rectifier potassium current (IK1), and sodium channels.[11][12] This high specificity makes Dofetilide a valuable tool for isolating the effects of IKr inhibition in experimental models.
Comparative Potency and Selectivity
The following table summarizes the available data on the potency of this compound and Dofetilide on the IKr current and other major cardiac ion channels. It is important to note that a complete selectivity panel with IC50/EC50 values for all channels from a single study is not available in the public domain. The data presented is a compilation from multiple sources.
| Ion Channel | This compound | Dofetilide |
| IKr (hERG) | IC50: ~20 nM[3] | IC50: ~7-13 nM[13][14] |
| INa-slow | Activator (Kd: 0.1-0.9 nM)[5] | No significant effect[11][12] |
| IKs | No significant effect reported | No relevant block[11][12] |
| IK1 | No significant effect at 100 nM[5] | No relevant block[11][12] |
| ICa,L | No significant effect reported | No significant effect |
| INa (peak) | No significant effect reported | No effect[11][12] |
Note: IC50 represents the half-maximal inhibitory concentration, while Kd represents the dissociation constant. Lower values indicate higher potency.
Experimental Protocols
Validating the specificity of a compound like this compound for the IKr current requires rigorous electrophysiological studies, primarily using the whole-cell patch-clamp technique on isolated cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) stably expressing the channel of interest (hERG).
General Protocol for Assessing Ion Channel Specificity:
-
Cell Preparation: Isolate primary cardiomyocytes or culture stable cell lines expressing the target ion channel.
-
Whole-Cell Patch-Clamp Recording:
-
Establish a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Use appropriate internal and external solutions to isolate the specific ionic current of interest. For IKr, the external solution is typically designed to block other major currents (e.g., using tetrodotoxin for INa and nifedipine for ICa,L).
-
-
Voltage Clamp Protocols: Apply specific voltage protocols to elicit and measure the target current. For IKr, a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to measure the characteristic tail current.
-
Drug Application: Perfuse the cells with increasing concentrations of the test compound (e.g., this compound or Dofetilide) and record the current at each concentration until a steady-state effect is reached.
-
Data Analysis:
-
Measure the amplitude of the current (e.g., peak tail current for IKr) at each drug concentration.
-
Normalize the current to the control (drug-free) condition.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value and Hill coefficient.
-
-
Selectivity Assessment: Repeat the above steps for other relevant cardiac ion channels (IKs, ICa,L, INa, etc.) using appropriate voltage protocols and ionic solutions to determine the IC50 values for these off-target channels. The ratio of IC50 values for off-target channels to the IC50 for the primary target (IKr) provides a quantitative measure of selectivity.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for validating the specificity of an IKr blocker.
Caption: Simplified signaling pathway of this compound and Dofetilide on cardiac ion channels.
Comparative Safety and Off-Target Effects
The primary safety concern for both this compound and Dofetilide is the risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is a direct consequence of their IKr blocking activity and the resultant QT interval prolongation.[1][2][4][15]
-
This compound: The dual action of this compound on both IKr and INa-slow may result in a different proarrhythmic profile compared to pure IKr blockers.[6] Some clinical observations suggest that co-administration of class IC antiarrhythmics, which block sodium channels, can attenuate the QT prolongation induced by this compound, potentially reducing the risk of TdP without compromising its antiarrhythmic efficacy.[16][17] Other reported adverse effects include monomorphic ventricular tachycardia and, less commonly, non-cardiac effects such as headache and nausea.[18]
-
Dofetilide: As a highly selective IKr blocker, the proarrhythmic risk of Dofetilide is almost exclusively related to its intended pharmacological action. The risk of TdP is concentration-dependent and is a key consideration in its clinical use, requiring careful dose titration and patient monitoring.[15] Because of its high specificity, Dofetilide is generally associated with fewer off-target side effects compared to less selective agents.
Conclusion
Both this compound and Dofetilide are potent blockers of the IKr current. However, their specificity profiles differ significantly.
-
Dofetilide serves as an excellent experimental tool for studying the specific consequences of IKr blockade due to its high selectivity. Its clinical use is that of a "pure" class III antiarrhythmic.
-
This compound exhibits a more complex mechanism of action, with a well-documented activation of the slow inward sodium current in addition to its IKr blocking activity. This dual action may offer a different therapeutic and proarrhythmic profile. Researchers using this compound should be aware of its effects on both currents and design experiments accordingly to correctly interpret their findings.
The choice between this compound and Dofetilide for research or clinical purposes should be guided by the specific scientific question or therapeutic goal, with a clear understanding of their distinct molecular mechanisms and selectivity profiles.
References
- 1. Class III Antiarrhythmics - this compound, Dofetilide Mnemonic for USMLE [pixorize.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Ionic mechanism of this compound in human atrium: evidence for a drug-induced Na+ current through a nifedipine inhibited inward channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology and pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the rate dependent effects of dofetilide and this compound in the newborn heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dofetilide | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 10. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Use of this compound in cardioversion of patients with atrial fibrillation or atrial flutter treated with class IC agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of Ibutilide with Other Antiarrhythmic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ibutilide, a class III antiarrhythmic agent, is a valuable tool for the rapid conversion of atrial fibrillation and atrial flutter to sinus rhythm.[1][2] Its unique mechanism of action, which involves modulation of both potassium and sodium ion channels, presents a compelling case for its use in combination with other antiarrhythmic drugs to enhance efficacy and potentially mitigate proarrhythmic risks. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other classes of antiarrhythmic agents, supported by experimental data and detailed methodologies.
Mechanism of Action: The Basis for Synergy
This compound primarily exerts its antiarrhythmic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular tissues.[1][3] Uniquely among class III agents, this compound also enhances the slow inward sodium current (INa,L).[2][3][4] This dual action provides a foundation for synergistic interactions with other antiarrhythmic drugs that target different ion channels.
Quantitative Data on Synergistic Effects
The following tables summarize the key quantitative findings from studies investigating the combination of this compound with other antiarrhythmic agents.
Table 1: this compound in Combination with Amiodarone
| Outcome Measure | This compound Alone (Historical Data) | This compound + Amiodarone | Reference |
| Conversion of Atrial Fibrillation | 31% - 44% | 39% | [5][6] |
| Conversion of Atrial Flutter | 63% - 70% | 54% | [5][6] |
| Mean Change in QTc (ms) | Variable | +108 (from 371 to 479) | [5] |
| Incidence of Torsades de Pointes | up to 8.3% | 1.4% (nonsustained) | [5] |
Table 2: this compound in Combination with Class Ic Agents (Flecainide)
| Outcome Measure | This compound Alone | Flecainide Alone | This compound + Flecainide | Reference |
| Cardioversion of Sustained AF (in canine atria) | 20% | 40% | 100% | [7][8][9] |
| Inducibility of Sustained AF (in canine atria) | 60% | 20% | 0% | [7][8][9] |
| Increase in Atrial Effective Refractory Period (ERP) | 15% | 27% | 42% | [7][8][9] |
| Increase in Ventricular Effective Refractory Period (ERP) | 8% | 2% | 7% | [7][8][9] |
| Change in QT and Tpeak-Tend Intervals | Prolonged by 25% and 55% respectively | - | Partially reversed this compound's effects | [7][8][9] |
Experimental Protocols
While detailed, step-by-step protocols are often proprietary, the following methodologies are representative of the key experiments cited in the literature for assessing the synergistic effects of this compound.
In Vivo Canine Model of Atrial Fibrillation
This model is frequently used to assess the efficacy of antiarrhythmic drugs in a setting that mimics human cardiac physiology.
Objective: To determine the efficacy of this compound in combination with another antiarrhythmic agent to terminate and prevent the induction of atrial fibrillation (AF).
Methodology:
-
Animal Preparation: Mongrel dogs are anesthetized, and their hearts are exposed via a thoracotomy.
-
Induction of Atrial Fibrillation: Sustained AF is induced by rapid atrial pacing, often in combination with agents like phenylephrine or acetylcholine to increase atrial vulnerability.[10]
-
Drug Administration:
-
A baseline period of sustained AF is established.
-
The antiarrhythmic agent being tested (e.g., flecainide) is administered intravenously at a therapeutic concentration.
-
If AF persists, this compound is then administered intravenously.
-
In a separate arm, the order of drug administration can be reversed or administered concomitantly.
-
-
Data Acquisition:
-
Continuous electrocardiogram (ECG) monitoring is performed to assess heart rate and rhythm.
-
Intracardiac electrograms are recorded to measure atrial effective refractory period (ERP) and conduction velocity.
-
-
Endpoint: The primary endpoint is the termination of AF and the inability to re-induce AF with programmed electrical stimulation.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Chemical cardioversion of atrial fibrillation or flutter with this compound in patients receiving amiodarone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ibutilide
For researchers, scientists, and drug development professionals, the proper disposal of Ibutilide, a potent antiarrhythmic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate risks to both human health and the ecosystem. This document provides a comprehensive overview of the recommended disposal procedures for this compound, based on current regulatory standards and safety data.
Regulatory Framework and Hazardous Waste Classification
The disposal of chemical waste, including pharmaceuticals like this compound, is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA). A key step in determining the proper disposal route is to ascertain whether the chemical is classified as a hazardous waste.[1] Chemical waste generators are responsible for making this determination by consulting local, regional, and national hazardous waste regulations.[1]
This compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA. Therefore, its classification as a hazardous waste would depend on whether it exhibits any of the four characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA):
-
Ignitability: There is no evidence to suggest that this compound is ignitable.
-
Corrosivity: this compound is not known to be corrosive.
-
Reactivity: this compound is stable under normal conditions and is not known to be reactive.[2]
-
Toxicity: The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which assesses the potential for a substance to leach into groundwater.[2] There is no publicly available TCLP data for this compound to definitively determine if it meets the toxicity characteristic.
Given the potent pharmacological activity of this compound and the lack of definitive data on its toxicity characteristic, it is prudent to handle and dispose of it as a hazardous waste as a precautionary measure.
Summary of this compound Properties Relevant to Disposal
| Property | Information | Citation |
| Chemical Name | N-(4-(4-(ethyl(heptyl)amino)-1-hydroxybutyl)phenyl)methanesulfonamide | [3] |
| Molecular Formula | C20H36N2O3S | [4] |
| Physical State | Solid | [3] |
| Hazardous Waste Classification | Not explicitly listed as P- or U-listed hazardous waste. Toxicity Characteristic Leaching Procedure (TCLP) data not publicly available. Prudent to manage as hazardous waste. | [1][5] |
| Reactivity | Stable under normal conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | [2][3] |
| Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [3] |
Recommended Disposal Procedures
The following step-by-step guidance outlines the recommended operational plan for the disposal of this compound in a laboratory setting. This procedure is based on general best practices for pharmaceutical waste and information from Safety Data Sheets (SDS) for this compound.
Step 1: Waste Segregation and Collection
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and empty containers, should be segregated from non-hazardous waste streams.
-
Collect all this compound waste in a designated, properly labeled, and sealed container.[2] The container should be made of a material compatible with this compound and clearly marked as "Hazardous Waste" with the name "this compound."
Step 2: On-site Neutralization (if applicable)
Currently, there are no established and validated experimental protocols for the chemical deactivation of this compound in a laboratory setting. While studies have explored the use of activated carbon for the disposal of some pharmaceuticals, its efficacy for this compound has not been specifically reported.[6][7] Therefore, on-site chemical neutralization is not recommended without a validated procedure.
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[4]
-
Follow all institutional and regulatory requirements for the storage of hazardous waste, including limits on accumulation time and quantity.
Step 4: Off-site Disposal
-
Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of the this compound waste.
-
The recommended method for the final disposal of pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[8] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Ensure that the waste is transported by a state-licensed medical waste contractor and that all shipping and manifest documentation is completed in accordance with Department of Transportation (DOT) and EPA regulations.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance in a laboratory or research setting. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H36N2O3S | CID 60753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. epa.gov [epa.gov]
- 6. pwaste.com [pwaste.com]
- 7. epa.gov [epa.gov]
- 8. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
